Product packaging for Lrrk2-IN-10(Cat. No.:)

Lrrk2-IN-10

Cat. No.: B12371370
M. Wt: 341.4 g/mol
InChI Key: WVOPQXJGCGZEPZ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lrrk2-IN-10 is a useful research compound. Its molecular formula is C20H15N5O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15N5O B12371370 Lrrk2-IN-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

(1S)-1-[[3-(1,2-oxazol-4-yl)-1H-indazol-5-yl]amino]-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C20H15N5O/c21-9-12-1-4-16-13(7-12)2-5-18(16)23-15-3-6-19-17(8-15)20(25-24-19)14-10-22-26-11-14/h1,3-4,6-8,10-11,18,23H,2,5H2,(H,24,25)/t18-/m0/s1

InChI Key

WVOPQXJGCGZEPZ-SFHVURJKSA-N

Isomeric SMILES

C1CC2=C([C@H]1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N

Canonical SMILES

C1CC2=C(C1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N

Origin of Product

United States

Foundational & Exploratory

Lrrk2-IN-10: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, with the G2019S substitution being the most prevalent. This mutation leads to a hyperactive kinase, initiating a cascade of downstream signaling events that contribute to neurodegeneration. Lrrk2-IN-10 is a potent, brain-penetrant, and mutation-selective inhibitor specifically targeting the G2019S variant of LRRK2, offering a promising avenue for precision medicine in PD. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound, also known as compound 34, is a member of the cyanoindane and cyanotetralin class of kinase inhibitors.[1] Its primary mechanism of action is the selective inhibition of the hyperactive G2019S-LRRK2 kinase. This selectivity is crucial as it minimizes the potential for on-target side effects that could arise from the inhibition of wild-type LRRK2, which plays a role in normal physiological processes.

Binding Mode and Selectivity

While a definitive co-crystal structure of this compound bound to G2019S-LRRK2 is not publicly available, its classification as a selective inhibitor suggests that it likely exploits subtle conformational differences in the ATP-binding pocket induced by the G2019S mutation. The development of G2019S-selective inhibitors is a significant challenge due to the single amino acid difference from the wild-type protein.[2] However, it is hypothesized that these inhibitors can uniquely interact with the glycine-rich P-loop of the mutant kinase.[2]

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the autophosphorylation of G2019S-LRRK2 at key sites.

Parameter Target Value (nM) Assay Type Reference
IC50G2019S-LRRK2 pS93511Cellular Autophosphorylation[2]
IC50G2019S-LRRK2 pS12925.2Cellular Autophosphorylation[2]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation leads to the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The hyperactivation of LRRK2, particularly the G2019S mutant, disrupts these pathways, leading to cellular dysfunction.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action LRRK2_mutations G2019S Mutation LRRK2 LRRK2 Kinase LRRK2_mutations->LRRK2 Hyperactivation GTP_binding GTP Binding GTP_binding->LRRK2 Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Regulation Autophagy Autophagy Vesicular_trafficking->Autophagy Mitochondrial_function Mitochondrial Function Vesicular_trafficking->Mitochondrial_function Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Mitochondrial_function->Neurodegeneration Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2 Inhibition

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: LRRK2 Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory potential of compounds like this compound on LRRK2 kinase activity.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant LRRK2 (WT or G2019S) - Substrate (e.g., LRRKtide) - ATP - this compound (serial dilutions) start->reagents incubation Incubate LRRK2 with this compound reagents->incubation reaction Initiate Kinase Reaction (Add Substrate and ATP) incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylation (e.g., ADP-Glo, TR-FRET) stop->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

Logical Relationship: Target Engagement Verification

Confirming that an inhibitor binds to its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

CETSA_Logic cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion Hypothesis This compound binds to LRRK2 in cells CETSA Perform Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Observation Increased thermal stability of LRRK2 in the presence of this compound CETSA->Observation Conclusion This compound engages LRRK2 in a cellular environment Observation->Conclusion

Caption: Logical framework for verifying target engagement using CETSA.

Experimental Protocols

LRRK2 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC50 value of this compound against wild-type and G2019S-LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type and G2019S mutant)

  • LRRKtide (peptide substrate)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).

  • Add 2 µL of LRRK2 enzyme solution (concentration to be optimized for each batch).

  • Prepare a substrate/ATP mix containing LRRKtide and ATP.

  • Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce light.

  • Measure the luminescence signal using a plate reader.

  • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay

Objective: To assess the effect of this compound on the autophosphorylation of endogenous or overexpressed LRRK2 in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding GFP-tagged wild-type or G2019S-LRRK2 (for overexpression studies)

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-pS935-LRRK2, anti-pS1292-LRRK2, anti-LRRK2 (total), anti-GFP

  • Western blot reagents and equipment

Procedure:

  • Seed HEK293T cells in 6-well plates. For overexpression studies, transfect the cells with the appropriate LRRK2-expressing plasmids.

  • Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against pS935-LRRK2, pS1292-LRRK2, and total LRRK2.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with LRRK2 in intact cells.

Materials:

  • Cell line expressing LRRK2

  • This compound

  • PBS

  • Lysis buffer (with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents and equipment

Procedure:

  • Culture cells to confluency.

  • Treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 by Western blotting using an anti-LRRK2 antibody.

  • Plot the amount of soluble LRRK2 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Parkinson's disease. Its potent and selective inhibition of the pathogenic G2019S-LRRK2 kinase addresses a key driver of the disease. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the mechanism and therapeutic potential of this compound and similar next-generation LRRK2 inhibitors. The continued exploration of such compounds holds great promise for the future of PD treatment.

References

Lrrk2-IN-10: A Technical Guide to its Application as a Chemical Probe for LRRK2 Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to a pathogenic increase in LRRK2 kinase activity. This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy for PD. Lrrk2-IN-10 is a potent and selective chemical probe designed to investigate the biology of LRRK2, with a particular focus on the G2019S mutant. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in LRRK2 research.

Mechanism of Action

This compound is an ATP-competitive kinase inhibitor that selectively targets the active conformation of LRRK2. It exhibits a higher potency for the G2019S mutant, which is constitutively more active than the wild-type (WT) protein. By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. Key downstream effects of LRRK2 inhibition include the dephosphorylation of Rab GTPases, such as Rab10, which are crucial regulators of vesicular trafficking. The phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for LRRK2 kinase activity in cells, as its phosphorylation state is dependent on kinase integrity and is readily modulated by inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the well-characterized, structurally related inhibitor Lrrk2-IN-1 for comparative purposes.

Table 1: In Vitro Potency of this compound and Lrrk2-IN-1

CompoundTargetAssay TypeIC50 (nM)Reference
This compound G2019S-LRRK2 pS935Cellular Immunoassay11[1]
This compound G2019S-LRRK2 pS1292Cellular Immunoassay5.2[1]
Lrrk2-IN-1Wild-Type LRRK2Biochemical Kinase Assay13[2]
Lrrk2-IN-1G2019S-LRRK2Biochemical Kinase Assay6[2]

Table 2: Kinase Selectivity Profile of Lrrk2-IN-1 (as a representative LRRK2 inhibitor)

Kinase% Inhibition at 1 µM
LRRK2>99
TNK198
GAK97
AAK196
MAP4K596
A panel of 456 kinases was screened. Only kinases with >90% inhibition are shown.

Table 3: In Vivo Properties of a Brain-Penetrant LRRK2 Inhibitor (Representative Data)

ParameterValueSpeciesReference
Brain Penetrance (Brain/Plasma Ratio)~1.0Mouse[3]
Oral Bioavailability22%Mouse[3]
Tmax (Oral)0.5 hMouse[3]
EfficacyFull inhibition of pS935 LRRK2 in the brain at 30 mg/kg (oral) in G2019S knock-in mice.Mouse[3]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

LRRK2 pS935 Cellular Immunoassay

This protocol describes a high-throughput method to quantify the inhibition of LRRK2 phosphorylation at Serine 935 in a cellular context.

Materials:

  • HEK293 cells stably overexpressing G2019S-LRRK2

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Meso Scale Discovery (MSD) Human LRRK2 (pS935) Assay Kit or similar ELISA-based kit

  • Microplate reader capable of electrochemiluminescence detection

Procedure:

  • Cell Plating: Seed HEK293 G2019S-LRRK2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the cells and incubate for 2 hours at 37°C. Include a DMSO-only control.

  • Cell Lysis: After incubation, remove the medium and wash the cells once with ice-cold PBS. Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

  • Immunoassay:

    • Follow the manufacturer's instructions for the MSD Human LRRK2 (pS935) Assay Kit.

    • Briefly, add cell lysates to the pre-coated MSD plate.

    • Incubate with the detection antibody.

    • Wash the plate and add the read buffer.

  • Data Acquisition and Analysis: Read the plate on an MSD instrument. The signal is proportional to the amount of pS935 LRRK2. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of this compound with LRRK2 in a cellular environment.

Materials:

  • Cells expressing endogenous or overexpressed LRRK2

  • This compound

  • PBS with protease inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Analysis: Collect the supernatant and analyze the amount of soluble LRRK2 by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding GTP_GDP GTP/GDP Exchange GTP_GDP->LRRK2_inactive GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Modulation G2019S G2019S Mutation G2019S->LRRK2_active Promotes Active State pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Disruption Autophagy Autophagy pRab_GTPases->Autophagy Modulation Altered_Function Altered Cellular Function Vesicular_Trafficking->Altered_Function Autophagy->Altered_Function Cytoskeletal_Dynamics->Altered_Function Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis plate_cells Plate HEK293 G2019S-LRRK2 Cells prepare_compound Prepare this compound Dilutions treat_cells Treat Cells (2h, 37°C) prepare_compound->treat_cells wash_cells Wash with PBS treat_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein load_plate Load Lysates onto Assay Plate quantify_protein->load_plate add_antibodies Add Detection Antibodies load_plate->add_antibodies read_plate Read Plate (MSD) add_antibodies->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 plot_data Generate Dose-Response Curve calculate_ic50->plot_data

Caption: Workflow for Cellular LRRK2 pS935 Immunoassay.

References

Biological Activity of Lrrk2-IN-10 in Neuronal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological activity of Lrrk2-IN-10, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), within neuronal models. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, its effects on cellular signaling pathways, and methodologies for its application in experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of LRRK2, a protein implicated in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation, located within the kinase domain of LRRK2, is the most common genetic cause of PD and leads to hyperactive kinase function. This compound has been identified as a potent inhibitor of this aberrant kinase activity, making it a valuable tool for studying LRRK2 biology and a potential therapeutic candidate.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to LRRK2 itself (autophosphorylation) and to its downstream substrates. This inhibition of kinase activity is the primary mechanism through which this compound exerts its biological effects. A key feature of this compound is its high potency and selectivity for the G2019S mutant form of LRRK2.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking LRRK2 kinase activity.

TargetAssayIC50 (nM)Reference
G2019S-LRRK2 pS935Cellular Assay11[1][2]
G2019S-LRRK2 pS1292Cellular Assay5.2[1][2]

Effects on Downstream Signaling in Neuronal Models

The primary consequence of LRRK2 kinase inhibition by this compound is the reduction of phosphorylation of its downstream targets. In neuronal models, this manifests as decreased phosphorylation of LRRK2 at key autophosphorylation sites and of its well-established substrate, the Rab GTPase Rab10.

LRRK2 Autophosphorylation

Inhibition of LRRK2 by this compound leads to a dose-dependent decrease in the phosphorylation of LRRK2 at serine 935 (pS935) and serine 1292 (pS1292). These sites are widely used as biomarkers for LRRK2 kinase activity in cellular and in vivo models.

Rab10 Phosphorylation

LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a prominent substrate in neurons. This phosphorylation event is implicated in the regulation of vesicular trafficking. Treatment of neuronal cells with LRRK2 inhibitors, including compounds similar to this compound, has been shown to significantly reduce the levels of phosphorylated Rab10 (pRab10).

cluster_0 LRRK2 Signaling Pathway LRRK2 LRRK2 (G2019S Mutant) Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction

Caption: LRRK2 G2019S mutant phosphorylates Rab10, leading to altered vesicular trafficking and neuronal dysfunction.

Effects on Neuronal Phenotypes

While specific quantitative data for this compound's effects on neuronal morphology and viability are not extensively available in the public domain, studies on other potent LRRK2 inhibitors provide valuable insights into the expected outcomes.

Neurite Outgrowth

Expression of pathogenic LRRK2 mutants, such as G2019S, has been shown to impair neurite outgrowth in primary neurons and iPSC-derived dopaminergic neurons. Treatment with LRRK2 kinase inhibitors can rescue these defects, leading to a restoration of normal neurite length and complexity.

LRRK2 InhibitorNeuronal ModelEffect on Neurite Outgrowth
G1023Primary hippocampal neurons (G2019S)Ameliorates neurite outgrowth defects
CZC-25146iPSC-derived dopaminergic neurons (G2019S)Rescues reduced neurite outgrowth
HG-10-102-01iPSC-derived dopaminergic neurons (G2019S)Rescues reduced neurite outgrowth
Neuronal Viability

Mutant LRRK2 expression can induce neuronal toxicity and increase susceptibility to cellular stressors. Pharmacological inhibition of LRRK2 kinase activity has been demonstrated to be neuroprotective in various in vitro and in vivo models of Parkinson's disease.

LRRK2 InhibitorNeuronal ModelEffect on Neuronal Viability
GW5074Primary cortical neuronsProtects against LRRK2-induced toxicity
LRRK2-IN-1Primary cortical neuronsProtects against LRRK2-induced toxicity
Synaptic Protein Expression

LRRK2 has been implicated in the regulation of synaptic function. Studies have shown that LRRK2 mutations can alter the levels of synaptic proteins. For instance, expression of the G2019S LRRK2 mutant in transgenic mice has been associated with a reduction in the postsynaptic density protein 95 (PSD-95), while the presynaptic protein synaptophysin remained unchanged.[3][4][5] The effect of this compound on these synaptic markers in neuronal models warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound in neuronal models.

Primary Neuron Culture and this compound Treatment

cluster_1 Primary Neuron Culture and Treatment Workflow A E18 Rat Embryo Hippocampal/Cortical Dissection B Dissociation with Papain/Trypsin A->B C Plating on Poly-D-Lysine Coated Plates B->C D Culture in Neurobasal Medium C->D E Treatment with this compound (e.g., 10-1000 nM for 2-24h) D->E F Cell Lysis for Western Blot E->F G Fixation for Immunofluorescence E->G

Caption: Workflow for primary neuron culture, treatment with this compound, and subsequent downstream analysis.

  • Dissociation: Dissect hippocampi or cortices from embryonic day 18 (E18) rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Digestion: Incubate the tissue in a papain or trypsin solution at 37°C for 15-20 minutes.

  • Trituration: Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Culture: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2.

  • Treatment: After 5-7 days in vitro (DIV), treat the neurons with the desired concentrations of this compound (e.g., a dose-response from 10 nM to 1 µM) for the specified duration (e.g., 2 to 24 hours). A vehicle control (DMSO) should be run in parallel.

Western Blotting for pLRRK2 and pRab10
  • Lysis: Lyse the treated neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pLRRK2 (S935 or S1292), total LRRK2, pRab10 (T73), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for LRRK2 Localization
  • Fixation: Fix the treated neurons on coverslips with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against LRRK2 overnight at 4°C. Co-staining with neuronal markers like MAP2 or Tuj1 can be performed.

  • Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Mount the coverslips onto slides with a mounting medium containing DAPI for nuclear staining and image using a fluorescence or confocal microscope.

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the LRRK2 signaling pathway and the mechanism of action of this compound.

cluster_2 Mechanism of this compound Inhibition LRRK2_active Active LRRK2 (G2019S) Substrate Substrate (e.g., Rab10) LRRK2_active->Substrate Kinase Activity LRRK2_inactive Inactive LRRK2 ATP ATP ATP->LRRK2_active pSubstrate Phosphorylated Substrate Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2_active Binds to ATP Pocket No_Phosphorylation No Phosphorylation

Caption: this compound competitively binds to the ATP pocket of active LRRK2, preventing substrate phosphorylation.

Conclusion

This compound is a powerful research tool for dissecting the roles of LRRK2 kinase activity in neuronal function and dysfunction. Its high potency and selectivity for the pathogenic G2019S mutant make it particularly relevant for studies related to Parkinson's disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their neuronal models and advance our understanding of LRRK2-mediated neurodegeneration. Further studies are warranted to generate specific quantitative data on the effects of this compound on neuronal morphology, viability, and synaptic integrity to fully elucidate its therapeutic potential.

References

Understanding the Kinase Inhibition Profile of Lrrk2-IN-10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibition profile of Lrrk2-IN-10, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. This document summarizes the inhibitory activity of this compound, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the quantitative data on the kinase inhibition profile of this compound, providing a clear comparison of its potency against LRRK2 and other kinases.

Target KinaseMutant/VariantIC50 (nM)Assay TypeNotes
LRRK2 Wild-Type (WT) 13 BiochemicalPotent inhibition of wild-type LRRK2.
LRRK2 G2019S 6 BiochemicalIncreased potency against the common pathogenic G2019S mutant[1][2].
LRRK2 A2016T >5000 BiochemicalDemonstrates high selectivity against this drug-resistant mutant[2].
LRRK2 G2019S + A2016T >5000 BiochemicalRetains selectivity against the double mutant.
DCLK2-45BiochemicalOff-target inhibition observed[1].
MAPK7 (ERK5)-160 (EC50)CellularModerate off-target activity in cellular assays[1].
AURKB->1000BiochemicalNegligible inhibition[1].
CHEK2->1000BiochemicalNegligible inhibition[1].
MKNK2->1000BiochemicalNegligible inhibition[1].
MYLK->1000BiochemicalNegligible inhibition[1].
NUAK1->1000BiochemicalNegligible inhibition[1].
PLK1->1000BiochemicalNegligible inhibition[1].

Note: this compound was found to be highly selective, inhibiting only 12 kinases out of a panel of 442 at a concentration of 10 µM.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound.

  • Reagents and Materials:

    • Recombinant LRRK2 (Wild-Type and G2019S mutant)

    • LRRKtide (a synthetic peptide substrate)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

    • This compound serial dilutions

    • Terbium (Tb)-labeled anti-phospho-LRRKtide antibody (donor)

    • Fluorescein-labeled LRRKtide (acceptor)

    • Stop buffer (e.g., 10 mM EDTA in kinase buffer)

    • 384-well low-volume microplates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing LRRK2 enzyme and fluorescein-labeled LRRKtide in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for LRRK2.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding 10 µL of stop buffer containing the Tb-labeled anti-phospho-LRRKtide antibody.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

    • Calculate the ratio of the acceptor (520 nm) to donor (495 nm) fluorescence.

    • Plot the fluorescence ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of LRRK2 at Ser935 in a cellular context.

  • Reagents and Materials:

    • HEK293 cells stably expressing GFP-LRRK2 (WT or G2019S)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Plate HEK293-GFP-LRRK2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pSer935-LRRK2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total LRRK2 and a loading control like GAPDH.

    • Quantify the band intensities and normalize the pSer935-LRRK2 signal to total LRRK2 and the loading control.

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways, including its autophosphorylation, phosphorylation of Rab GTPases, and its association with cellular structures. This compound acts by directly inhibiting the kinase activity of LRRK2.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibitor Pharmacological Inhibition cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Inactivation GDP GDP LRRK2_active->GDP GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Cytoskeletal_dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_dynamics Modulation GTP GTP GTP->LRRK2_inactive GTP Binding Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2_active Inhibition pRab_GTPases p-Rab GTPases (e.g., p-Rab10) Vesicular_trafficking Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Modulation Autophagy Autophagy pRab_GTPases->Autophagy Modulation

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a typical experimental workflow for the comprehensive characterization of a kinase inhibitor like this compound, from initial screening to in vivo validation.

Kinase_Inhibitor_Profiling_Workflow cluster_discovery Discovery & Initial Characterization cluster_selectivity Selectivity & Cellular Activity cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Biochem_Potency Biochemical Potency (IC50) (e.g., ADP-Glo, TR-FRET) Hit_ID->Biochem_Potency Kinome_Scan Kinome-wide Selectivity Profiling (e.g., KiNativ, KINOMEscan) Biochem_Potency->Kinome_Scan Cellular_Assay Cellular Target Engagement (e.g., p-LRRK2, p-Rab10 Western Blot) Biochem_Potency->Cellular_Assay Off_Target_Validation Off-Target Validation Kinome_Scan->Off_Target_Validation PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Assay->PK_PD Efficacy_Models Efficacy in Disease Models PK_PD->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: A streamlined workflow for kinase inhibitor profiling.

References

Lrrk2-IN-10: A Technical Guide to its Impact on LRRK2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lrrk2-IN-10, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). We will explore its mechanism of action, its impact on downstream signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of Parkinson's disease, neuroscience, and kinase inhibitor development.

Introduction to LRRK2 and the Significance of this compound

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention due to its strong genetic association with Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are the most common cause of familial PD and also contribute to sporadic forms of the disease.[2][3] The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to a gain-of-function, resulting in increased kinase activity.[2][4][5][6][7] This hyperactivity is believed to be a key driver of the neurodegenerative processes in LRRK2-associated PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.

This compound is a small molecule inhibitor designed to target the ATP-binding site of LRRK2. Its characterization has been pivotal in understanding the cellular functions of LRRK2 and the consequences of its inhibition. This guide will delve into the specifics of its inhibitory activity and its effects on the downstream signaling cascade.

Quantitative Analysis of this compound Activity

This compound exhibits potent inhibitory activity against LRRK2 kinase. The following tables summarize the key quantitative data regarding its efficacy and selectivity. Note: The majority of published data refers to LRRK2-IN-1, a closely related analog. The data presented here is for LRRK2-IN-1 and is expected to be highly comparable to this compound.

Target IC50 (nM) Reference
LRRK2 (Wild-Type)13[2]
LRRK2 (G2019S)6[2]
LRRK2 (A2016T)2450[2]
LRRK2 (G2019S + A2016T)3080[2]

Table 1: Inhibitory Potency of LRRK2-IN-1 against LRRK2 Variants. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of the inhibitor against wild-type LRRK2 and the clinically relevant G2019S mutant.

Kinase % Inhibition at 10 µM Biochemical IC50 (µM) Dissociation Constant (Kd in µM) Reference
DCLK2<10%0.045-[4]
AURKB>10%>1-[4]
CHEK2>10%>1-[4]
MKNK2>10%>1-[4]
MYLK>10%>1-[4]
NUAK1>10%>1-[4]
PLK1>10%>1-[4]
MAPK7<10%--[4]
DCLK1<10%--[4]
PLK4<10%--[4]
RPS6KA2<10%--[4]
RPS6KA6<10%--[4]

Table 2: Kinase Selectivity Profile of LRRK2-IN-1. LRRK2-IN-1 was profiled against a panel of 442 kinases and demonstrated high selectivity.[4] Only 12 kinases showed significant inhibition at a concentration of 10 µM.[4] The selectivity score (S(3µM)) is 0.029, indicating a very selective inhibitor.[4]

Impact on Downstream LRRK2 Signaling Pathways

The primary function of LRRK2 kinase is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[2][8][9] Rab10 has been identified as a major physiological substrate of LRRK2.[8][10][11] Pathogenic mutations in LRRK2 lead to increased phosphorylation of Rab10 at the Threonine 73 (T73) residue.[12][13]

This compound effectively blocks this pathological event by inhibiting the kinase activity of LRRK2. This leads to a significant reduction in the levels of phosphorylated Rab10 (pRab10). The inhibition of Rab10 phosphorylation serves as a robust biomarker for assessing the engagement of LRRK2 inhibitors in both cellular and in vivo models.[13][14]

LRRK2 Signaling Pathway Diagram

The following diagram illustrates the core LRRK2 signaling pathway and the point of intervention for this compound.

LRRK2_Signaling cluster_lrrk2 LRRK2 cluster_rab Rab GTPase Cycle cluster_downstream Downstream Effects LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation (e.g., S1292) Rab10_GTP Rab10-GTP (Active) pLRRK2->Rab10_GTP Phosphorylation (T73) Rab10_GDP Rab10-GDP (Inactive) Rab10_GDP->Rab10_GTP GEF Rab10_GTP->Rab10_GDP GAP pRab10 pRab10-GTP Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Lrrk2_IN_10 This compound Lrrk2_IN_10->pLRRK2 Inhibition

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro LRRK2 Kinase Assay

This protocol is for determining the IC50 value of this compound against recombinant LRRK2.

Materials:

  • Recombinant GST-tagged LRRK2 (wild-type or mutant)

  • LRRKtide or Nictide peptide substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[1]

  • This compound stock solution in DMSO

  • 96-well or 384-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a reaction plate, add the kinase reaction buffer.

  • Add the LRRK2 enzyme to each well.

  • Add the this compound dilutions or DMSO (for control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.[15]

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing [γ-³²P]ATP if using the radioactive method).[15]

  • Incubate the reaction at 30°C for a specified time (e.g., 15-120 minutes).[1][15]

  • Stop the reaction by adding an appropriate stop solution (e.g., 5x Laemmli sample buffer for radioactive assay, or ADP-Glo™ Reagent for the luminescent assay).[1][15]

  • For the radioactive assay, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.

  • For the ADP-Glo™ assay, follow the manufacturer's instructions for measuring luminescence.[1]

  • Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare this compound Dilutions C Add Inhibitor/DMSO and Pre-incubate A->C B Add Kinase Buffer and LRRK2 Enzyme B->C D Initiate Reaction with Substrate/ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detection (Radioactivity or Luminescence) F->G H Data Analysis and IC50 Calculation G->H

Caption: Workflow for the in vitro LRRK2 kinase assay.

Western Blotting for Phospho-Rab10

This protocol is for assessing the effect of this compound on the phosphorylation of endogenous Rab10 in a cellular context.

Materials:

  • Cell lines (e.g., HEK293T, A549, or patient-derived cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (standard or phosphate-binding tag gels)[14][16]

  • PVDF membrane

  • Primary antibodies: anti-pT73-Rab10, anti-total Rab10, anti-LRRK2, anti-pS935-LRRK2, and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

  • Wash cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare protein samples for SDS-PAGE. For improved separation of phosphorylated and non-phosphorylated Rab10, a phosphate-binding tag (Phos-tag™) SDS-PAGE can be used.[14][16]

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize the pRab10 signal to total Rab10 and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of this compound to LRRK2 in a cellular environment.

Materials:

  • Cells expressing LRRK2

  • This compound

  • PBS

  • Liquid nitrogen

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blotting reagents

Procedure:

  • Treat intact cells with this compound or DMSO.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples on ice.

  • Lyse the cells to release the soluble proteins.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble LRRK2 in each sample by Western blotting.

  • The binding of this compound will stabilize LRRK2, leading to a higher melting temperature. This will be observed as more soluble LRRK2 at higher temperatures in the inhibitor-treated samples compared to the DMSO control.

CETSA_Workflow A Treat Cells with this compound/DMSO B Harvest and Aliquot Cells A->B C Heat to a Temperature Gradient B->C D Lyse Cells C->D E Separate Soluble and Precipitated Fractions D->E F Analyze Soluble LRRK2 by Western Blot E->F G Determine Thermal Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a powerful research tool for dissecting the LRRK2 signaling pathway. Its high potency and selectivity make it an invaluable asset for validating LRRK2 as a therapeutic target for Parkinson's disease. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other LRRK2 inhibitors in their own experimental systems. The ability to quantify the inhibition of LRRK2 kinase activity and its downstream effects on Rab10 phosphorylation is crucial for the preclinical development of novel therapies aimed at mitigating the pathological consequences of LRRK2 mutations.

References

Methodological & Application

Application Notes and Protocols for Lrrk2-IN-10 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in both familial and sporadic Parkinson's disease (PD). The kinase activity of LRRK2 is a key area of investigation, and its inhibition is a promising therapeutic strategy. Lrrk2-IN-10 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study LRRK2 signaling and its role in neuronal function and viability.

Mutations in the LRRK2 gene are the most common cause of inherited Parkinson's disease.[1] Many of these pathogenic mutations lead to an increase in the kinase activity of the LRRK2 protein. This aberrant kinase activity is believed to contribute to the neurodegeneration observed in PD. Therefore, inhibiting LRRK2 kinase activity with small molecules like this compound is a major focus of therapeutic development.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. One of the most well-validated substrates of LRRK2 in neurons is the small GTPase Rab10. Phosphorylation of Rab10 at the Threonine 73 (Thr73) residue is a reliable biomarker for LRRK2 kinase activity in cellular and in vivo models. By inhibiting LRRK2, this compound reduces the levels of phosphorylated Rab10 (pRab10), which can be readily measured by western blotting. The functional consequences of LRRK2-mediated Rab10 phosphorylation are still under active investigation but are thought to be involved in the regulation of vesicular trafficking, a critical process for neuronal function and survival.

Quantitative Data Summary

The following tables summarize key quantitative data for LRRK2 inhibitors in primary neuron cultures. It is important to note that the optimal concentration of this compound should be empirically determined for each specific primary neuron type and experimental condition.

InhibitorCell TypeIC50Recommended Concentration RangeReference
Lrrk2-IN-1 Primary NeuronsNot explicitly stated, but >1 µM showed toxicity50 nM - 500 nM (start with a dose-response)[2]
MLi-2 Primary Hippocampal Neurons~1-5 nM (in vitro)10 nM - 30 nM[3]
PF-360 Primary Hippocampal NeuronsNot explicitly stated30 nM for ~75% inhibition of pS935 LRRK2[4]

Note: The IC50 values can vary depending on the assay conditions and cell type.

Experimental Protocols

Primary Neuron Culture

This protocol describes the general procedure for culturing primary hippocampal or cortical neurons from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate-E medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated plates/coverslips

Procedure:

  • Dissect hippocampi or cortices from E18 rodent brains in ice-cold Hibernate-E medium.

  • Mince the tissue and incubate in papain/DNase I solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

  • Plate the neurons onto poly-D-lysine or poly-L-ornithine coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Replace half of the medium every 3-4 days. Neurons are typically ready for treatment after 7-10 days in vitro (DIV).

Treatment with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Primary neuron cultures (DIV 7-10)

  • Complete Neurobasal medium

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in complete Neurobasal medium to the desired final concentrations. It is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 10 nM) up to a low micromolar range (e.g., 1 µM) to determine the optimal concentration for LRRK2 inhibition without inducing toxicity.

  • Remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of this compound. For control wells, add medium containing the same concentration of DMSO as the highest this compound concentration.

  • Incubate the neurons for the desired period. For assessing the inhibition of LRRK2 kinase activity, an incubation time of 2-24 hours is typically sufficient. For chronic studies, longer incubation times may be required.

Western Blotting for LRRK2 Activity

This protocol allows for the assessment of LRRK2 kinase activity by measuring the phosphorylation of its substrate, Rab10.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pRab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-pLRRK2 (Ser935), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with this compound, wash the primary neurons with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of pRab10 to total Rab10 and the loading control.

Immunocytochemistry for LRRK2 Localization

This protocol allows for the visualization of LRRK2 localization within primary neurons.

Materials:

  • Primary neurons cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LRRK2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • After treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with the anti-LRRK2 primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the localization of LRRK2 using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This protocol assesses the potential neurotoxicity of this compound.

Materials:

  • Primary neurons cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Treat the primary neurons with a range of this compound concentrations for the desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known neurotoxin).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_mutations Pathogenic Mutations (e.g., G2019S) LRRK2_active Active LRRK2 (GTP-bound) LRRK2_mutations->LRRK2_active Increases Kinase Activity LRRK2_inactive Inactive LRRK2 (GDP-bound) LRRK2_active->LRRK2_inactive GAP Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation LRRK2_inactive->LRRK2_active GEF pRab10 pRab10 (Thr73) Rab10->pRab10 Vesicular_trafficking Altered Vesicular Trafficking pRab10->Vesicular_trafficking Neuronal_dysfunction Neuronal Dysfunction & Neurodegeneration Vesicular_trafficking->Neuronal_dysfunction Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Primary Neuron Culture (DIV 7-10) treatment Treat with this compound (Dose-response & Time-course) start->treatment control Vehicle Control (DMSO) start->control western_blot Western Blot (pRab10/Total Rab10, pLRRK2/Total LRRK2) treatment->western_blot icc Immunocytochemistry (LRRK2 Localization) treatment->icc viability Cell Viability Assay (MTT) treatment->viability control->western_blot control->icc control->viability analysis Data Analysis and Interpretation western_blot->analysis icc->analysis viability->analysis

Caption: Experimental Workflow for Using this compound in Primary Neurons.

Logical_Relationship cluster_concentration This compound Concentration cluster_effects Observed Effects low_conc Low Concentration (e.g., 10-100 nM) inhibition LRRK2 Kinase Inhibition (↓ pRab10) low_conc->inhibition no_toxicity No Significant Neurotoxicity low_conc->no_toxicity high_conc High Concentration (e.g., >1 µM) high_conc->inhibition toxicity Potential Neurotoxicity high_conc->toxicity

Caption: Concentration-Dependent Effects of this compound on Primary Neurons.

References

Application Notes: Lrrk2-IN-10 for Western Blotting Analysis of pLRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease. The G2019S mutation, located within the kinase domain, is the most common of these mutations and leads to hyperactive kinase function. This increased activity is believed to contribute to the neurodegenerative processes of the disease. Consequently, the inhibition of LRRK2 kinase activity is a primary therapeutic strategy under investigation.

Phosphorylation of LRRK2 at various sites, such as Serine 935 (pS935) and the autophosphorylation site Serine 1292 (pS1292), is a key indicator of its kinase activity. Lrrk2-IN-10 is a potent and selective inhibitor of the G2019S-LRRK2 kinase. Western blotting is a fundamental technique to assess the efficacy of such inhibitors by measuring the reduction in LRRK2 phosphorylation. These application notes provide a detailed protocol for utilizing this compound in Western blotting experiments to monitor the phosphorylation status of LRRK2.

Data Presentation

This compound exhibits high potency against the G2019S-LRRK2 mutant, as demonstrated by its low half-maximal inhibitory concentration (IC50) values for key phosphorylation sites. This data underscores its utility as a specific inhibitor for research and drug development purposes.

InhibitorTargetPhosphorylation SiteIC50 (nM)
This compoundG2019S-LRRK2pS93511[1]
This compoundG2019S-LRRK2pS12925.2[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound action and the experimental procedure, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation pSubstrate pSubstrate (Phosphorylated) pLRRK2->pSubstrate Substrate Phosphorylation Substrate Substrate (e.g., Rab10) Lrrk2_IN_10 This compound Lrrk2_IN_10->pLRRK2 Inhibits Kinase Domain

Figure 1: LRRK2 Signaling and Inhibition.

Western_Blot_Workflow cluster_workflow Experimental Workflow A Cell Culture & Treatment (e.g., HEK293 with G2019S-LRRK2) B This compound or DMSO (Vehicle) Treatment A->B C Cell Lysis (with Phosphatase Inhibitors) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer (PVDF Membrane) E->F G Blocking (5% BSA in TBST) F->G H Primary Antibody Incubation (e.g., anti-pLRRK2, anti-LRRK2) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Figure 2: Western Blot Workflow for pLRRK2.

Experimental Protocols

This section provides a detailed protocol for the Western blotting of phosphorylated LRRK2 (pLRRK2) in a cellular model, using this compound as a specific kinase inhibitor. This protocol is optimized for cell lines overexpressing the G2019S-LRRK2 mutant, such as HEK293T cells.

Materials
  • Cell Line: HEK293T cells stably or transiently expressing G2019S-LRRK2

  • LRRK2 Inhibitor: this compound (prepared in DMSO)

  • Vehicle Control: DMSO

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

  • Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-pLRRK2 (pS1292 or pS935)

    • Mouse anti-LRRK2 (total)

    • Rabbit or Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Procedure

1. Cell Culture and Treatment:

  • Plate G2019S-LRRK2 expressing HEK293T cells in 6-well plates and grow to 80-90% confluency.

  • Prepare working solutions of this compound in cell culture medium. Based on the provided IC50 values, a concentration range of 10 nM to 1 µM is recommended for initial experiments to determine the optimal concentration. A common starting point is 100 nM.

  • Treat cells with the desired concentration of this compound for 1 to 4 hours. Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells. Other LRRK2 inhibitors like MLi-2 (100 nM for 1 hour) can be used as a positive control for inhibition.[2]

2. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. Given the large size of LRRK2 (~286 kDa), an overnight transfer at 4°C at a low voltage (e.g., 30V) or a rapid transfer using a semi-dry or wet-tank system optimized for large proteins is recommended.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies (e.g., anti-pLRRK2 and anti-total LRRK2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Prepare the ECL working solution and incubate the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • Quantify the band intensities using image analysis software. Normalize the pLRRK2 signal to the total LRRK2 signal to account for any variations in protein loading. The loading control (GAPDH or β-actin) should also be used to confirm equal loading across lanes.

Troubleshooting

  • Weak or No pLRRK2 Signal:

    • Ensure that phosphatase inhibitors were included in the lysis buffer and were fresh.

    • Optimize the primary antibody concentration and incubation time.

    • Confirm efficient protein transfer of the large LRRK2 protein using a Ponceau S stain before blocking.

  • High Background:

    • Increase the number and duration of wash steps.

    • Ensure the blocking buffer is fresh and completely covers the membrane.

    • Optimize the primary and secondary antibody concentrations.

  • Incomplete Inhibition with this compound:

    • Increase the concentration of this compound or the treatment time.

    • Ensure the inhibitor is fully dissolved and active.

By following this detailed protocol, researchers can effectively utilize this compound to investigate the inhibition of LRRK2 kinase activity in a cellular context, providing valuable insights for the development of therapeutics for Parkinson's disease.

References

Application Notes and Protocols for High-Throughput Screening of LRRK2 Inhibitors Using Lrrk2-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. The development of potent and selective LRRK2 inhibitors is a key focus in the pursuit of disease-modifying therapies for Parkinson's. Lrrk2-IN-10 is a potent, selective, and brain-penetrant inhibitor of the G2019S mutant of LRRK2, making it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel LRRK2 inhibitors.[1] This document provides detailed application notes and protocols for utilizing this compound as a reference compound in HTS assays.

This compound: A Potent Reference Inhibitor

This compound demonstrates high potency against the G2019S mutant of LRRK2, as evidenced by its low nanomolar IC50 values in cellular assays measuring the phosphorylation of LRRK2 at key sites.[1] Its brain-penetrant nature further enhances its utility as a tool compound for studies aiming to validate hits in more complex biological systems.

Quantitative Data for LRRK2 Inhibitors

The following table summarizes the inhibitory activity of this compound and the related compound LRRK2-IN-1 in various assay formats. This data is essential for establishing assay windows and for comparing the potency of newly identified compounds.

CompoundAssay TypeTargetParameterValueReference
This compound CellularG2019S-LRRK2IC50 (pS935)11 nM[1]
This compound CellularG2019S-LRRK2IC50 (pS1292)5.2 nM[1]
LRRK2-IN-1 BiochemicalWT LRRK2IC5013 nM[2]
LRRK2-IN-1 BiochemicalG2019S LRRK2IC506 nM[2]
LRRK2-IN-1 TR-FRET CellularWT LRRK2-GFPIC500.03 - 0.08 µM
LRRK2-IN-1 TR-FRET CellularG2019S LRRK2-GFPIC500.01 - 0.06 µM

LRRK2 Signaling Pathway

Understanding the LRRK2 signaling pathway is critical for designing relevant assays and interpreting screening data. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation leads to the phosphorylation of a subset of Rab GTPases, which in turn affects vesicular trafficking and lysosomal function. Pathogenic mutations, such as G2019S, enhance this kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Stress, Autophagy) LRRK2_Activation LRRK2 Activation (GTP Binding, Dimerization) Upstream_Signals->LRRK2_Activation LRRK2_WT LRRK2 (WT) LRRK2_Activation->LRRK2_WT Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_WT->Rab_GTPases p LRRK2_G2019S LRRK2 (G2019S) LRRK2_G2019S->Rab_GTPases p Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2_G2019S pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Lysosomal_Dysfunction->Neuronal_Toxicity HTS_Workflow Start Compound_Library Compound Library (>100,000 compounds) Start->Compound_Library Primary_Screen Primary HTS Assay (e.g., TR-FRET, AlphaLISA) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Hits End Hit_Identification->End Non-hits Orthogonal_Assay Orthogonal Assay Validation (e.g., different technology) Dose_Response->Orthogonal_Assay Cellular_Assay Cellular Target Engagement (e.g., pLRRK2 Western Blot) Orthogonal_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization Lead_Optimization->End Lrrk2_IN_10_Mechanism cluster_kinase LRRK2 Kinase Domain Kinase_Domain ATP Binding Pocket Substrate Rab Substrate Kinase_Domain->Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase_Domain->No_Phosphorylation ATP ATP ATP->Kinase_Domain Binds Lrrk2_IN_10 Lrrk2_IN_10 Lrrk2_IN_10->Kinase_Domain Competitively Binds Phospho_Substrate Phosphorylated Rab Substrate->Phospho_Substrate

References

Application of Lrrk2-IN-10 for the Study of LRRK2 Pathophysiology in iPSC-Derived Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein implicated in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation within the kinase domain of LRRK2 is the most common genetic cause of PD, leading to increased kinase activity and subsequent neuronal toxicity. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary focus of therapeutic strategies for PD. Induced pluripotent stem cell (iPSC)-derived dopaminergic (DA) neurons from PD patients carrying LRRK2 mutations provide a powerful in vitro model to investigate disease mechanisms and screen for neuroprotective compounds.

This document provides detailed application notes and protocols for the use of Lrrk2-IN-10, a potent and selective inhibitor of LRRK2 kinase activity, in iPSC-derived DA neurons. These guidelines are intended to assist researchers in studying LRRK2-mediated pathological events and evaluating the therapeutic potential of LRRK2 kinase inhibition.

This compound: A Tool for Interrogating LRRK2 Kinase Activity

This compound is a small molecule inhibitor that specifically targets the kinase activity of LRRK2. While specific data on its application in iPSC-derived dopaminergic neurons is emerging, its utility can be inferred from studies using similar LRRK2 inhibitors. These inhibitors have been instrumental in reversing pathological phenotypes associated with the LRRK2-G2019S mutation in patient-derived neurons, such as neurite shortening and increased susceptibility to cellular stressors.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies with potent LRRK2 kinase inhibitors in iPSC-derived dopaminergic neurons carrying the G2019S mutation. These serve as a benchmark for experiments utilizing this compound.

Table 1: Effect of LRRK2 Inhibition on Kinase Activity Biomarkers

BiomarkerG2019S-LRRK2 Neurons (Vehicle)G2019S-LRRK2 Neurons + this compoundWild-Type Neurons (Vehicle)
pLRRK2 (Ser1292) / Total LRRK2IncreasedBaseline LevelsBaseline Levels
pRab10 (Thr73) / Total Rab10IncreasedBaseline LevelsBaseline Levels

Table 2: Phenotypic Rescue with LRRK2 Inhibition

PhenotypeG2019S-LRRK2 Neurons (Vehicle)G2019S-LRRK2 Neurons + this compoundWild-Type Neurons (Vehicle)
Average Neurite Length (µm)DecreasedRestored to Wild-Type LevelsNormal
Susceptibility to Oxidative Stress (% Cell Viability)DecreasedIncreasedHigh
Mitochondrial Respiration (Oxygen Consumption Rate)DecreasedRestored to Wild-Type LevelsNormal

Signaling Pathways and Experimental Visualization

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams, generated using Graphviz (DOT language), illustrate key LRRK2 signaling pathways and a typical experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Consequences G2019S_Mutation G2019S Mutation LRRK2 LRRK2 G2019S_Mutation->LRRK2 Increases Kinase Activity pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases (Inactive) Rab_GTPases->pRab_GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Autophagy Impaired Autophagy pRab_GTPases->Autophagy Neurite_Outgrowth Reduced Neurite Outgrowth Vesicle_Trafficking->Neurite_Outgrowth Mitochondrial_Function Mitochondrial Dysfunction Autophagy->Mitochondrial_Function Lrrk2_IN_10 This compound Lrrk2_IN_10->pLRRK2 Inhibition

Caption: LRRK2 Signaling Pathway in Dopaminergic Neurons.

Experimental_Workflow cluster_assays Assays Start Start: iPSC Culture (Patient-derived G2019S & Control) Differentiation Differentiation into Dopaminergic Neurons Start->Differentiation Maturation Neuronal Maturation (3-4 weeks) Differentiation->Maturation Treatment Treatment with this compound or Vehicle Control Maturation->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Western_Blot Western Blot (pLRRK2, pRab10) Endpoint_Analysis->Western_Blot Immunocytochemistry Immunocytochemistry (Neurite Length, TH+) Endpoint_Analysis->Immunocytochemistry Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Endpoint_Analysis->Cell_Viability Mitochondrial_Assay Mitochondrial Function (e.g., Seahorse Assay) Endpoint_Analysis->Mitochondrial_Assay

Caption: Experimental Workflow for this compound Application.

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing this compound in iPSC-derived DA neurons. Optimization of concentrations and incubation times may be necessary depending on the specific iPSC line and differentiation efficiency.

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol is a generalized version based on established methods.

Materials:

  • iPSCs (G2019S-LRRK2 patient-derived and healthy control lines)

  • Matrigel-coated plates

  • Neural induction medium (DMEM/F12, N2 supplement, B27 supplement, LDN193189, SB431542)

  • Neural patterning medium (Neural induction medium + SHH, FGF8)

  • Neuronal differentiation medium (Neurobasal medium, B27 supplement, GDNF, BDNF, Ascorbic Acid, cAMP)

Procedure:

  • Neural Induction (Days 0-5):

    • Plate iPSC colonies on Matrigel-coated plates.

    • Culture in neural induction medium for 5 days, changing the medium daily.

  • Neural Patterning (Days 6-11):

    • Switch to neural patterning medium.

    • Culture for 6 days, changing the medium every other day.

  • Neuronal Differentiation (Day 12 onwards):

    • Dissociate patterned neural progenitors and plate them on poly-L-ornithine/laminin-coated plates.

    • Culture in neuronal differentiation medium.

    • Mature the neurons for at least 3-4 weeks before initiating experiments. Characterize the neuronal population for the expression of dopaminergic markers such as Tyrosine Hydroxylase (TH) and FOXA2.

Protocol 2: this compound Treatment and Endpoint Analysis

Materials:

  • Mature iPSC-derived dopaminergic neurons (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium

  • Reagents for endpoint assays (see below)

Procedure:

  • Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). A dose-response curve is recommended to determine the optimal concentration.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Replace the medium of the mature DA neurons with the medium containing this compound or vehicle.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Western Blotting for LRRK2 Activity:

      • Lyse the cells and perform protein quantification.

      • Run SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies against pLRRK2 (Ser1292), total LRRK2, pRab10 (Thr73), and total Rab10. Use a loading control like beta-actin or GAPDH.

      • Incubate with appropriate secondary antibodies and visualize the bands.

      • Quantify band intensities to determine the ratio of phosphorylated to total protein.

    • Immunocytochemistry for Neurite Morphology:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize and block non-specific binding.

      • Incubate with primary antibodies against a neuronal marker (e.g., beta-III tubulin) and a dopaminergic marker (e.g., TH).

      • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

      • Acquire images using a fluorescence microscope.

      • Measure neurite length and complexity using image analysis software (e.g., ImageJ with NeuronJ plugin).

    • Cell Viability Assay (in the context of a stressor):

      • Co-treat cells with this compound/vehicle and a neurotoxin (e.g., 6-hydroxydopamine or MPP+).

      • After the incubation period, perform a standard cell viability assay such as MTT or LDH release assay according to the manufacturer's instructions.

Conclusion

The use of this compound in iPSC-derived dopaminergic neurons from Parkinson's disease patients provides a robust platform for dissecting the molecular consequences of LRRK2 hyperactivation and for evaluating the efficacy of LRRK2 kinase inhibitors. The protocols and expected outcomes presented here offer a foundational guide for researchers aiming to explore this critical area of PD research. It is important to note that while this compound is a potent tool, careful experimental design, including the use of appropriate controls and isogenic cell lines where possible, is crucial for obtaining reliable and translatable results.

Application Notes and Protocols for Lrrk2-IN-10 In Vivo Studies in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's Disease (PD).[1][2][3][4] Many of these pathogenic mutations, such as the common G2019S variant, lead to a gain-of-function in the kinase activity of the LRRK2 protein.[1][4] This hyperactivity is believed to contribute to the neurodegenerative processes underlying PD. Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy.

Lrrk2-IN-10 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide a comprehensive guide for the design and implementation of in vivo studies using this compound and other potent LRRK2 inhibitors in rodent models of PD. The protocols outlined below are based on established methodologies and data from preclinical studies with well-characterized LRRK2 inhibitors such as MLi-2 and PF-06447475, which serve as valuable surrogates for designing studies with this compound.

LRRK2 Signaling Pathway in Parkinson's Disease

The LRRK2 protein is a complex, multi-domain enzyme that participates in various cellular processes.[1] Its kinase activity is central to its pathogenic role in PD. The diagram below illustrates a simplified LRRK2 signaling pathway, highlighting the impact of pathogenic mutations and the point of intervention for inhibitors like this compound.

LRRK2_Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects Upstream Regulators Upstream Regulators LRRK2_WT Wild-Type LRRK2 Upstream Regulators->LRRK2_WT Activates LRRK2_Mutant Mutant LRRK2 (e.g., G2019S) Upstream Regulators->LRRK2_Mutant Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_WT->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases LRRK2_WT->pRab_GTPases LRRK2_Mutant->Rab_GTPases Hyper-phosphorylates LRRK2_Mutant->pRab_GTPases Lrrk2_IN_10 This compound (Inhibitor) Lrrk2_IN_10->LRRK2_Mutant Inhibits Cellular_Dysfunction Cellular Dysfunction (Vesicular Trafficking, Autophagy) pRab_GTPases->Cellular_Dysfunction Neurodegeneration Neurodegeneration Cellular_Dysfunction->Neurodegeneration

Caption: LRRK2 signaling pathway in Parkinson's Disease.

Rodent Models for LRRK2 Inhibitor Studies

The selection of an appropriate rodent model is critical for the successful evaluation of this compound. Both genetic and neurotoxin-induced models are commonly used.

Rodent ModelDescriptionKey Features
Genetic Models
LRRK2 G2019S Knock-in (KI) MiceMice carrying the G2019S mutation in the endogenous murine Lrrk2 gene.[5]- Increased LRRK2 kinase activity.- Subtle, age-dependent motor deficits.[5]- Increased susceptibility to neurotoxins.
Human LRRK2 G2019S Transgenic (BAC) RatsRats overexpressing the human LRRK2 gene with the G2019S mutation.[5][6]- Significantly increased levels of total and phosphorylated LRRK2.[5]- Exacerbated neurodegeneration in response to α-synuclein overexpression.[7]
Neurotoxin-Induced Models
6-OHDA Lesioned Rats/MiceUnilateral injection of 6-hydroxydopamine into the medial forebrain bundle or striatum.- Causes progressive degeneration of dopaminergic neurons in the substantia nigra.- Induces quantifiable motor asymmetry.
MPTP-Treated MiceSystemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.- Leads to loss of dopaminergic neurons in the substantia nigra.- Mimics some of the motor symptoms of PD.
α-Synuclein Overexpression Models
AAV-α-synuclein Injected Rats/MiceInjection of adeno-associated viral vectors expressing human α-synuclein into the substantia nigra.[7]- Progressive dopaminergic neurodegeneration.[7]- Formation of α-synuclein aggregates.

In Vivo Study Design: A Representative Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of PD.

Experimental_Workflow Model_Selection Rodent Model Selection (e.g., LRRK2 G2019S KI Mice) Baseline Baseline Behavioral Testing Model_Selection->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment PD_Induction Induction of PD Pathology (if applicable, e.g., toxin) Grouping->PD_Induction Behavioral_Tests Post-Treatment Behavioral Assessments Treatment->Behavioral_Tests PD_Induction->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Kidney, Lung) Behavioral_Tests->Tissue_Collection Analysis Biochemical & Histological Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for in vivo this compound studies.

Quantitative Data from Representative LRRK2 Inhibitor Studies

The following tables summarize key quantitative data from published studies on potent LRRK2 inhibitors, which can inform the design of studies with this compound.

Table 1: Dosing and Administration of LRRK2 Inhibitors in Rodent Models

CompoundRodent ModelDoseAdministration RouteStudy DurationReference
MLi-2G2019S KI Mice1, 3, 10, 30, 60, 90 mg/kgOral gavage (acute)1 hour[8]
MLi-2G2019S KI Mice10 mg/kgOral gavage (time-course)0.5 - 72 hours[8]
MLi-2G2019S KI Mice60 mg/kg/dayIn-diet (chronic)10 weeks
PF-06447475G2019S-LRRK2 BAC Transgenic & Wild-Type Rats30 mg/kg b.i.d.Oral gavage4 weeks[6][7]

Table 2: Target Engagement and Biomarker Modulation

CompoundRodent ModelBiomarkerTissueEffectReference
MLi-2G2019S KI MicepS1292-LRRK2Brain, Kidney, LungRapid dephosphorylation[8]
MLi-2G2019S KI MicepS935-LRRK2Brain, Kidney, LungDose-dependent dephosphorylation[8]
MLi-2G2019S KI MicepRab10Brain, Kidney, LungDephosphorylation[9]
PF-06447475G2019S-LRRK2 BAC Transgenic RatspS935-LRRK2BrainReduced phosphorylation[6]

Table 3: Neuroprotective and Behavioral Outcomes

CompoundRodent ModelNeuroprotective EffectBehavioral OutcomeReference
PF-06447475α-synuclein overexpressing ratsAttenuated dopaminergic neurodegeneration and neuroinflammation.[7]Not explicitly detailed in the provided search results.[6][7]
MLi-2Mouse photothrombotic stroke modelAttenuated mitochondrial apoptosis.[10][11]Improved neurological deficit scores and wire hang test performance.[10][11][10][11]

Experimental Protocols

Behavioral Assessments

a) Cylinder Test (for motor asymmetry in unilateral lesion models)

  • Place the animal in a transparent cylinder (20 cm diameter, 30 cm high).

  • Videotape the session for 5-10 minutes.

  • Score the number of independent wall contacts made with the left forepaw, right forepaw, and both forepaws simultaneously during rearing.

  • Calculate the percentage of contralateral (impaired) limb use.

b) Rotarod Test (for motor coordination and learning)

  • Acclimatize the animals to the rotarod apparatus.

  • For the test, place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform multiple trials over consecutive days to assess motor learning.

c) Open Field Test (for locomotor activity and anxiety-like behavior)

  • Place the animal in the center of a square arena (e.g., 50x50 cm).

  • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

  • Use an automated tracking system to measure total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.

Immunohistochemistry for Tyrosine Hydroxylase (TH) in Rodent Brain
  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm coronal sections using a cryostat.

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., citrate buffer at 80°C).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

    • Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

    • Wash sections in PBS.

    • Mount sections on slides and coverslip with a mounting medium containing DAPI.

  • Quantification:

    • Capture images of the substantia nigra and striatum using a fluorescence or confocal microscope.

    • Perform unbiased stereological counting of TH-positive neurons in the substantia nigra.

    • Measure the optical density of TH-positive fibers in the striatum.

Biochemical Analysis of LRRK2 Activity

a) Western Blot for Phosphorylated LRRK2 and Rab10

  • Tissue Lysis:

    • Homogenize brain or peripheral tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, total Rab10, and a loading control (e.g., β-actin) overnight at 4°C.[9][12]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Conclusion

The provided application notes and protocols offer a robust framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound in rodent models of Parkinson's Disease. By leveraging the insights gained from studies with other potent LRRK2 inhibitors and employing the detailed methodologies described, researchers can effectively assess target engagement, neuroprotective efficacy, and behavioral outcomes. Careful selection of rodent models and rigorous quantitative analysis are paramount to advancing our understanding of LRRK2-targeted therapies for PD.

References

Application Notes and Protocols: Proximity Ligation Assay for LRRK2 Target Engagement with Lrrk2-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Proximity Ligation Assay (PLA) to measure the target engagement of Lrrk2-IN-10, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This assay offers a highly sensitive and specific method for visualizing and quantifying the inhibition of LRRK2 kinase activity in situ, making it an invaluable tool for drug development and Parkinson's disease research.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic PD, often leading to a toxic gain-of-function through increased kinase activity.[3][4] This has made LRRK2 a prime therapeutic target for the development of kinase inhibitors.

This compound is a selective inhibitor of LRRK2 kinase activity. Assessing the extent to which this and other inhibitors engage their target within a cellular context is crucial for understanding their therapeutic potential.[5][6][7] The Proximity Ligation Assay (PLA) is a powerful technique for detecting protein modifications and interactions at the single-molecule level within fixed cells and tissues.[8][9][10]

This protocol adapts the PLA method to quantify LRRK2 autophosphorylation at serine 1292 (pS1292) as a direct readout of its kinase activity.[4][11][12] By treating cells with this compound, a dose-dependent decrease in the PLA signal is expected, providing a quantitative measure of target engagement.

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase activity, and it is involved in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1][13] Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to the phosphorylation of downstream substrates like a subset of Rab GTPases, which is thought to contribute to neuronal dysfunction.[2][14] LRRK2 also interacts with other signaling cascades, including the MAPK pathway.[13]

LRRK2_Signaling cluster_LRRK2 LRRK2 Protein cluster_activation Activation cluster_downstream Downstream Effects LRRK2 ANK LRR ROC (GTPase) COR Kinase WD40 Autophosphorylation pS1292 (Autophosphorylation) LRRK2:f4->Autophosphorylation Catalyzes Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2:f4->Rab_GTPases Phosphorylates Autophagy Autophagy Dysfunction LRRK2->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton G2019S G2019S Mutation G2019S->LRRK2:f4 Increases Activity Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Inhibitor This compound Inhibitor->LRRK2:f4 Inhibits

Figure 1. Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Proximity Ligation Assay (PLA) for LRRK2 Target Engagement

The principle of this assay is to detect the close proximity of total LRRK2 protein and its autophosphorylated form at serine 1292. Two primary antibodies, one recognizing total LRRK2 (e.g., raised in mouse) and the other specific for pS1292-LRRK2 (e.g., raised in rabbit), are used. If both epitopes are present on the same LRRK2 molecule, secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) will bind in close proximity. This allows for the ligation of connector oligonucleotides to form a circular DNA template, which is then amplified via rolling circle amplification (RCA). The resulting amplified DNA is detected with fluorescently labeled probes, appearing as distinct spots under a microscope. Each spot corresponds to a single LRRK2 molecule with an active kinase domain. The number of spots per cell is proportional to LRRK2 kinase activity.

PLA_Workflow cluster_cell_prep Cell Preparation cluster_antibody_incubation Antibody Incubation cluster_amplification Signal Amplification & Detection cluster_analysis Analysis a Seed & Culture Cells b Treat with this compound a->b c Fix & Permeabilize b->c d Block c->d e Incubate with Primary Antibodies (anti-LRRK2 & anti-pS1292-LRRK2) d->e f Incubate with PLA Probes (anti-mouse MINUS & anti-rabbit PLUS) e->f g Ligation (form DNA circle) f->g h Amplification (Rolling Circle Amplification) g->h i Hybridize with Detection Probes h->i j Image Acquisition (Fluorescence Microscopy) i->j k Quantify PLA Signals (spots per cell) j->k

Figure 2. Experimental workflow for the LRRK2 target engagement Proximity Ligation Assay.

Experimental Protocols

This protocol is adapted for cultured cells, such as HEK293 cells, which can be engineered to express specific LRRK2 variants.[11]

Materials and Reagents
  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated coverslips or chamber slides

  • This compound (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking Solution (provided in commercial PLA kits, or e.g., 10% Normal Donkey Serum in PBS)

  • Primary Antibodies:

    • Mouse anti-LRRK2 monoclonal antibody

    • Rabbit anti-LRRK2 phospho-S1292 monoclonal antibody

  • Commercial PLA Kit (e.g., Duolink® In Situ PLA® Reagents), containing:

    • PLA Probes (anti-mouse MINUS and anti-rabbit PLUS)

    • Antibody Diluent

    • Ligation Buffer and Ligase

    • Amplification Buffer and Polymerase

    • Detection Reagents (fluorescently labeled oligonucleotides)

    • Wash Buffers

  • Mounting Medium with DAPI

  • Fluorescence microscope

Protocol

Part I: Cell Culture and Treatment

  • Cell Seeding: Seed HEK293 cells onto poly-D-lysine coated 12 mm coverslips in a 24-well plate at a density of ~100,000 cells per well.[4][11] Culture overnight at 37°C and 5% CO₂ to achieve 70-80% confluency.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Include a DMSO-only vehicle control.

  • Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle. Incubate for the desired time (e.g., 1-2 hours) at 37°C.

Part II: Immunostaining and PLA Reaction

  • Fixation: Rinse cells twice with ice-cold PBS. Fix with 4% PFA for 20-30 minutes at room temperature.[15]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[4][15]

  • Washing: Wash cells three times with PBS.

  • Blocking: Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[11][15]

  • Primary Antibody Incubation: Dilute the mouse anti-LRRK2 and rabbit anti-pS1292-LRRK2 primary antibodies in the provided antibody diluent (e.g., 1:500 dilution, but requires optimization).[11] Aspirate the blocking solution and add the primary antibody mix. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips twice with Wash Buffer A for 5 minutes each.[15]

  • PLA Probe Incubation: Dilute the anti-mouse MINUS and anti-rabbit PLUS PLA probes 1:5 in antibody diluent. Allow the mix to rest for 20 minutes at room temperature.[11] Add the probe solution to the coverslips and incubate for 1 hour at 37°C in a humidified chamber.[8][11]

  • Washing: Wash twice with Wash Buffer A for 5 minutes each.

  • Ligation: Dilute the ligase 1:40 in the ligation buffer.[16] Add the ligation mix to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.[16]

  • Washing: Wash twice with Wash Buffer A for 5 minutes each.

  • Amplification: Dilute the polymerase 1:80 in the amplification buffer. Add the amplification mix to the coverslips and incubate for 100-120 minutes at 37°C in a humidified chamber.[15] Protect from light from this step onwards.

  • Final Washes: Wash the coverslips twice with Wash Buffer B for 10 minutes each, followed by a final wash in 0.01x Wash Buffer B for 1 minute.[15]

Part III: Imaging and Analysis

  • Mounting: Gently dry the coverslips and mount them onto glass slides using a drop of mounting medium containing DAPI.

  • Image Acquisition: Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji with the blob analysis plugin) to count the number of PLA signals (red dots) per cell (identified by DAPI-stained nuclei). Calculate the average number of PLA spots per cell for each treatment condition.

Data Presentation

The quantitative data should be summarized to show the effect of this compound on LRRK2 autophosphorylation.

Table 1: Representative Quantitative Data for this compound Target Engagement

This compound ConcentrationMean PLA Signals per Cell (± SEM)% Inhibition of LRRK2 Activity
Vehicle (DMSO)45.2 ± 3.10%
1 nM38.9 ± 2.813.9%
10 nM25.3 ± 2.244.0%
100 nM9.7 ± 1.578.5%
1 µM3.1 ± 0.893.1%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and specific antibodies used.

Conclusion

The Proximity Ligation Assay provides a robust and quantitative method to assess the target engagement of LRRK2 inhibitors like this compound directly in a cellular environment. By measuring the reduction in LRRK2 pS1292 autophosphorylation, researchers can effectively determine the potency and efficacy of compounds designed to modulate LRRK2 kinase activity, accelerating the development of novel therapeutics for Parkinson's disease.

References

Lrrk2-IN-10 for Evaluating Rab GTPase Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. A key pathogenic mechanism associated with these mutations is the hyperactivation of LRRK2's kinase domain, leading to the increased phosphorylation of a subset of Rab GTPase proteins, most notably Rab10. This aberrant phosphorylation disrupts normal vesicular trafficking, a cellular process critical for neuronal health and function. Consequently, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy for Parkinson's disease.

Lrrk2-IN-10 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing this compound in cellular and biochemical assays to monitor the phosphorylation of Rab GTPases, offering a robust system for studying LRRK2 pathway dynamics and for the preclinical assessment of LRRK2-targeting therapeutics.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent, mutation-selective, and brain-penetrant inhibitor of the G2019S-LRRK2 kinase.[1] It effectively reduces LRRK2 autophosphorylation, a marker of its kinase activity. While direct IC50 values for Rab GTPase phosphorylation are not yet published, the inhibition of LRRK2 autophosphorylation serves as a strong proxy for its activity on downstream substrates like Rab10.

Table 1: Quantitative Data for LRRK2 Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Cell/SystemReference
This compound G2019S-LRRK2 pS935Cellular11Not specified[1]
This compound G2019S-LRRK2 pS1292Cellular5.2Not specified[1]
MLi-2LRRK2-mediated Rab10 pThr73Cellular (Neutrophils)30Human Neutrophils[2]
MLi-2LRRK2-mediated Rab10 pThr73Cellular (MEFs)3-10Mouse Embryonic Fibroblasts[2]
PF-06447475LRRK2-mediated Rab10 pThr73Cellular (Neutrophils)Not ReportedHuman Neutrophils[2]
GSK2578215ALRRK2-mediated Rab10 phosphorylationCellular (3T3 cells)Not ReportedMouse 3T3 Fibroblasts

Signaling Pathway and Inhibition Logic

The following diagrams illustrate the LRRK2 signaling pathway leading to Rab GTPase phosphorylation and the mechanism by which this compound intervenes.

LRRK2_Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active Kinase) LRRK2_inactive->LRRK2_active Pathogenic Mutations (e.g., G2019S) Rab_GTP Rab-GTP (Active) (e.g., Rab10) LRRK2_active->Rab_GTP ATP -> ADP Rab_GDP Rab-GDP (Inactive) Rab_GDP->Rab_GTP GEF pRab_GTP pRab-GTP (Phosphorylated) Rab_GTP->pRab_GTP Phosphorylation (Thr73 on Rab10) Downstream_Effects Altered Vesicular Trafficking pRab_GTP->Downstream_Effects Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway leading to Rab GTPase phosphorylation and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing this compound's effect on Rab GTPase phosphorylation. These methods are established for other LRRK2 inhibitors and can be readily adapted for this compound.

Protocol 1: Cellular Assay for Rab10 Phosphorylation using Western Blotting

This protocol describes the treatment of cells with this compound followed by the detection of phosphorylated Rab10 (pRab10) by Western blotting.

Materials:

  • Cell line expressing endogenous LRRK2 and Rab10 (e.g., A549, HEK293T, or primary cells like neutrophils)

  • This compound (and other inhibitors for comparison, e.g., MLi-2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rab10 (Thr73)

    • Mouse anti-total Rab10

    • Rabbit anti-LRRK2

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Workflow Diagram:

WB_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE and Western Blot C->D E 5. Antibody Incubation D->E F 6. Detection and Analysis E->F

Caption: Experimental workflow for the cellular Rab10 phosphorylation assay.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a dose-response curve for this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

    • Treat cells with the inhibitor for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pRab10 and anti-total Rab10, or anti-LRRK2 and loading control) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities. Normalize the pRab10 signal to the total Rab10 signal. Calculate the IC50 value for this compound based on the dose-response curve.

Protocol 2: Phos-tag™ SDS-PAGE for Rab10 Phosphorylation Analysis

Phos-tag™ is a molecule that specifically binds to phosphate groups, causing a mobility shift of phosphorylated proteins in SDS-PAGE. This allows for the separation of phosphorylated and non-phosphorylated forms of a protein.

Materials:

  • Same as Protocol 1, with the addition of:

  • Phos-tag™ Acrylamide

  • MnCl₂

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1-3 from Protocol 1.

  • Phos-tag™ SDS-PAGE:

    • Prepare SDS-PAGE gels containing Phos-tag™ Acrylamide and MnCl₂ according to the manufacturer's instructions.

    • Load equal amounts of protein lysate onto the Phos-tag™ gel.

    • Run the gel at a constant voltage. The phosphorylated Rab10 will migrate slower than the non-phosphorylated form.

  • Western Blotting and Detection:

    • Before transferring, wash the gel with transfer buffer containing EDTA to remove Mn²⁺ ions, which can interfere with the transfer.

    • Proceed with the Western blotting and antibody incubation steps as described in Protocol 1 (steps 4-6), using an antibody against total Rab10 to detect both the phosphorylated (shifted) and non-phosphorylated bands.

  • Analysis:

    • Quantify the intensity of the shifted (phosphorylated) and unshifted (non-phosphorylated) Rab10 bands.

    • Calculate the percentage of phosphorylated Rab10 in each sample.

    • Determine the IC50 of this compound by plotting the percentage of phosphorylated Rab10 against the inhibitor concentration.

Protocol 3: In Vitro LRRK2 Kinase Assay with Recombinant Rab Protein

This biochemical assay directly measures the ability of this compound to inhibit the phosphorylation of a recombinant Rab substrate by recombinant LRRK2.

Materials:

  • Recombinant active LRRK2 (e.g., G2019S mutant)

  • Recombinant Rab protein substrate (e.g., Rab10)

  • This compound

  • Kinase assay buffer (containing MgCl₂, ATP, DTT, etc.)

  • [γ-³²P]ATP (for radioactive detection) or antibodies for Western blot detection

  • SDS-PAGE gels and equipment

  • Phosphorimager (for radioactive detection) or Western blotting reagents

Workflow Diagram:

IVKA_Workflow A 1. Prepare Kinase Reaction Mix B 2. Add this compound and LRRK2 A->B C 3. Initiate Reaction with ATP B->C D 4. Stop Reaction C->D E 5. Analyze Phosphorylation D->E

Caption: Workflow for the in vitro LRRK2 kinase assay.

Procedure:

  • Prepare Kinase Reaction:

    • In a microcentrifuge tube, prepare a reaction mix containing kinase assay buffer, recombinant Rab protein, and varying concentrations of this compound (or DMSO vehicle).

  • Add LRRK2:

    • Add recombinant LRRK2 to the reaction mix and pre-incubate for a short period (e.g., 10 minutes) at 30°C.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Analyze Phosphorylation:

    • Radioactive Detection:

      • Separate the reaction products by SDS-PAGE.

      • Dry the gel and expose it to a phosphor screen.

      • Quantify the incorporation of ³²P into the Rab protein band.

    • Western Blot Detection:

      • Perform SDS-PAGE and Western blotting as described in Protocol 1.

      • Use a phospho-specific Rab10 antibody to detect the phosphorylated product.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Determine the biochemical IC50 value.

Conclusion

The assays described provide a comprehensive toolkit for researchers to investigate the efficacy and mechanism of this compound in inhibiting LRRK2-mediated Rab GTPase phosphorylation. These protocols can be adapted for high-throughput screening of other potential LRRK2 inhibitors and are crucial for the preclinical development of novel therapies for Parkinson's disease. The use of both cellular and biochemical assays will provide a thorough understanding of inhibitor potency, selectivity, and mechanism of action.

References

Troubleshooting & Optimization

LRRK2-IN-10 Technical Support Center: Navigating Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Lrrk2-IN-10 and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific data for this compound is limited, for the related compound Lrrk2-IN-1, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is advisable to start by attempting to dissolve this compound in fresh, anhydrous DMSO. For Lrrk2-IN-1, concentrations up to 100 mM in DMSO have been reported.[1]

Q2: My this compound is not dissolving well in DMSO. What can I do?

A2: If you encounter solubility issues in DMSO, you can try gentle warming (e.g., in a 37°C water bath for a few minutes) and vortexing or sonication to aid dissolution.[2] It is crucial to use high-quality, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of many organic compounds.

Q3: Can I use other organic solvents to dissolve this compound?

A3: For Lrrk2-IN-1, solubility has also been reported in ethanol.[1] However, the achievable concentration may be lower than in DMSO. If your experimental system is intolerant to DMSO, ethanol could be an alternative, but it is essential to perform a small-scale test to determine the maximum solubility.

Q4: I am observing precipitation when I dilute my this compound stock solution into aqueous media for cell-based assays. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, it is recommended to make intermediate dilutions in a solvent that is miscible with both your stock solvent and the final aqueous medium. For cell culture, you can try diluting the DMSO stock directly into the culture medium with vigorous mixing. The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q5: Are there any special handling instructions for this compound?

A5: As with many small molecule inhibitors, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in DMSO Low-quality or wet DMSOUse fresh, anhydrous DMSO.
Insufficient mixingGently warm the solution (37°C) and use vortexing or sonication.
Compound has degradedEnsure proper storage conditions (-20°C for solid, -80°C for stock solutions).
Precipitation in cell culture media Poor aqueous solubilityLower the final concentration of the compound. Increase the serum concentration in the media if appropriate for the experiment. Prepare a fresh dilution immediately before use.
High final DMSO concentrationKeep the final DMSO concentration in the media below 0.5%.
Inconsistent experimental results Incomplete dissolution of the compoundVisually inspect the stock solution for any undissolved particles before use. Centrifuge the stock solution and use the supernatant.
Precipitation during the experimentPerform a solubility test in the final experimental buffer at the desired concentration before starting the main experiment.

Quantitative Data Summary (for Lrrk2-IN-1 as a reference)

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Reference
DMSO57.01100
Ethanol2543.8[1]
DMF2035.0[1]
Ethanol:PBS (pH 7.2) (1:1)0.50.88[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, use a bath sonicator for short bursts.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials: High-concentration stock solution of this compound in DMSO, pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. It is critical to add the DMSO stock to the aqueous medium and mix immediately and thoroughly.

    • Ensure the final concentration of DMSO in the cell culture medium is below a level that affects cell viability (typically <0.5%).

    • Use the freshly prepared working solutions immediately for your experiments.

Visualizations

G Workflow for Solubilizing this compound cluster_0 Preparation cluster_1 Dissolution cluster_2 Quality Control & Storage start Start with this compound Powder weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex warm Gentle Warming (37°C) vortex->warm If not dissolved check_clarity Check for Clarity vortex->check_clarity sonicate Sonicate (Optional) warm->sonicate If still not dissolved warm->check_clarity sonicate->check_clarity check_clarity->vortex [Not Clear] aliquot Aliquot Stock Solution check_clarity->aliquot [Clear] store Store at -80°C aliquot->store

Caption: A workflow diagram illustrating the steps for preparing a stock solution of a poorly soluble compound like this compound.

G Simplified LRRK2 Signaling Pathway Inhibition LRRK2 LRRK2 Kinase Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2->Rab_GTPase phosphorylates Phospho_Rab Phosphorylated Rab GTPase Rab_GTPase->Phospho_Rab Downstream_Effects Downstream Cellular Processes (e.g., Vesicular Trafficking) Phospho_Rab->Downstream_Effects regulates Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2 inhibits

Caption: A simplified diagram showing the inhibition of the LRRK2 signaling pathway by this compound.

References

Lrrk2-IN-10 Stability: Technical Support & Resource Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance regarding the stability of the LRRK2 inhibitor, Lrrk2-IN-10, in DMSO and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For long-term storage, this compound should be stored as a solid (powder) at -20°C for up to two years, or at -80°C for longer periods. Once dissolved, the stability of the compound is dependent on the solvent and storage temperature.

Q2: How should I prepare and store a DMSO stock solution of this compound?

It is highly recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO. After preparation, the solution should be aliquoted into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -80°C.

Q3: Is there specific quantitative stability data available for this compound in DMSO?

Currently, there is no specific, publicly available quantitative stability data for this compound. However, data for the structurally related compound, LRRK2-IN-1, provides a useful reference. For critical experiments, it is best practice to use freshly prepared solutions or to conduct an in-house stability assessment.

Q4: How stable is this compound in aqueous solutions like cell culture media or buffers?

Small molecule inhibitors like this compound generally exhibit limited stability in aqueous solutions. The presence of water, salts, and biological components can lead to hydrolysis and degradation. Therefore, working solutions in aqueous media should be prepared fresh from a DMSO stock solution immediately before each experiment and should not be stored for later use.

Q5: My this compound solution appears to have precipitated. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. If precipitation persists, the solution may be supersaturated or degraded, and it is advisable to prepare a fresh stock. The troubleshooting decision tree below provides further guidance.

Q6: How can I perform my own stability test for this compound?

You can assess the stability of your this compound solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide.

Stability Data Summary

While specific data for this compound is not available, the following table summarizes the recommended storage conditions for stock solutions of the related inhibitor, LRRK2-IN-1 , which can be used as a conservative guideline.[1][2]

SolventStorage TemperatureRecommended DurationKey Considerations
DMSO-20°CUp to 6 months[1][2]Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
DMSO-80°CUp to 1 year[1][2]Preferred for longer-term storage of stock solutions.
Aqueous Buffer / Media2-8°C or Room TempNot RecommendedPrepare fresh for each use and discard unused portions.

Experimental Protocols

Protocol: Assessing this compound Stability via HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.

Objective: To quantify the percentage of intact this compound remaining after incubation under specific storage conditions.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis) and C18 column

  • Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid

  • Calibrated analytical balance and volumetric flasks

  • Incubators/refrigerators set to desired storage temperatures

Methodology:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh this compound powder and dissolve in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • From this stock, prepare aliquots of the final test concentration in your desired solvent (e.g., 10 µM in PBS with 0.1% DMSO).

  • Initial Analysis (Time 0):

    • Immediately analyze an aliquot of the freshly prepared solution via HPLC to establish the initial peak area, which represents 100% compound integrity. An appropriate gradient method (e.g., 5-95% ACN/water) should be developed to resolve the parent compound from any potential degradants.

  • Sample Storage:

    • Store the remaining aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C). Protect samples from light if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 8, 24, 48, 72 hours), remove one aliquot from each storage condition.

    • Analyze the samples by HPLC using the exact same method as the Time 0 analysis.

  • Data Interpretation:

    • Calculate the peak area of the intact this compound at each time point.

    • Determine the percentage of remaining compound relative to the Time 0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • The results will establish a stability profile for this compound under the tested conditions.

Visual Guides & Workflows

Simplified LRRK2 Inhibition Pathway cluster_0 Cellular Process LRRK2 Active LRRK2 Kinase pSubstrate Phosphorylated Rab (pRab10) LRRK2->pSubstrate Phosphorylation Substrate Rab Substrate (e.g., Rab10) Substrate->pSubstrate Dysfunction Neuronal Dysfunction pSubstrate->Dysfunction Leads to Inhibitor This compound Inhibitor->LRRK2 Inhibits

Caption: Mechanism of LRRK2 kinase inhibition by this compound.

Workflow for Compound Stability Assessment prep 1. Prepare Concentrated Stock (e.g., 10 mM in DMSO) dilute 2. Create Working Aliquots in Test Solvent prep->dilute t0 3. Analyze Time=0 Sample (HPLC / LC-MS) dilute->t0 store 4. Store Aliquots at Varied Conditions (e.g., 4°C, RT, 37°C) dilute->store calc 7. Calculate % Remaining vs. Time=0 t0->calc collect 5. Collect Samples at Defined Time Points store->collect analyze 6. Analyze Samples (HPLC / LC-MS) collect->analyze analyze->calc profile 8. Generate Stability Profile calc->profile

Caption: Experimental workflow for determining compound stability.

Caption: Decision tree for troubleshooting this compound solutions.

References

Lrrk2-IN-10 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LRRK2 inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the off-target effects of LRRK2 inhibitors, with a primary focus on the well-characterized tool compound LRRK2-IN-1. The principles and methods described herein are broadly applicable to other LRRK2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of LRRK2-IN-1?

A1: LRRK2-IN-1 is a potent and selective inhibitor of LRRK2 kinase activity. However, like most kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. Comprehensive kinase profiling has identified several off-target kinases that are inhibited by LRRK2-IN-1. These include members of the DCLK (Doublecortin-like kinase) family and MAPK7, among others.[1] It is crucial to consider these off-targets when interpreting experimental results.

Q2: How can I control for potential off-target effects of my LRRK2 inhibitor in my experiments?

A2: Several control experiments are essential to validate that the observed cellular phenotype is due to the inhibition of LRRK2 and not an off-target effect.

  • Utilize a kinase-dead or inhibitor-resistant LRRK2 mutant: A key control is the use of cell lines expressing a LRRK2 mutant that is resistant to the inhibitor, such as LRRK2[A2016T].[2] If the inhibitor fails to elicit the phenotype in these cells, it strongly suggests the effect is mediated through LRRK2.

  • Perform dose-response experiments: Use the lowest effective concentration of the inhibitor to minimize off-target effects. Correlate the concentration required to observe the cellular phenotype with the IC50 for LRRK2 inhibition.

  • Rescue experiments: If LRRK2 inhibition leads to a phenotype, attempt to rescue it by overexpressing a wild-type, but not a kinase-dead, version of LRRK2.

Q3: What are the expected on-target cellular effects of LRRK2 kinase inhibition?

A3: Inhibition of LRRK2 kinase activity by compounds like LRRK2-IN-1 has been shown to induce several well-characterized cellular effects that can serve as positive controls for target engagement. These include:

  • Dephosphorylation of LRRK2 at Ser910 and Ser935: These phosphorylation sites are key biomarkers of LRRK2 kinase activity.[2] Inhibition of LRRK2 leads to their rapid dephosphorylation.

  • Altered subcellular localization of LRRK2: LRRK2 inhibitors can cause LRRK2 to redistribute from a diffuse cytoplasmic localization to form filamentous aggregates or accumulate in inclusion bodies.[2]

  • Decreased phosphorylation of Rab GTPase substrates: LRRK2 phosphorylates a subset of Rab GTPases, such as Rab10.[3][4] A decrease in the phosphorylation of these substrates is a direct indicator of LRRK2 inhibition.

Q4: Can LRRK2 inhibitors affect autophagy?

A4: Yes, studies have shown that pharmacological inhibition of LRRK2 kinase activity can stimulate macroautophagy.[5] This is an important consideration when studying cellular processes that are regulated by autophagy, as the observed effects may be an indirect consequence of LRRK2 inhibition.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No effect observed after LRRK2 inhibitor treatment. Compound instability or inactivity: The inhibitor may have degraded.Purchase fresh compound and/or verify its activity in an in vitro kinase assay.
Insufficient inhibitor concentration or treatment time: The concentration or duration of treatment may be suboptimal for your cell type.Perform a dose-response and time-course experiment to determine the optimal conditions.
Low LRRK2 expression in the cell model: The cell line used may not express sufficient levels of LRRK2.Verify LRRK2 expression by Western blot or qPCR. Consider using a cell line with higher endogenous LRRK2 expression or an overexpression system.
Observed phenotype is inconsistent with known LRRK2 biology. Off-target effects: The phenotype may be due to the inhibition of a kinase other than LRRK2.Perform control experiments as described in FAQ Q2, such as using an inhibitor-resistant LRRK2 mutant or a structurally unrelated LRRK2 inhibitor.
Indirect effects: The observed phenotype may be a downstream consequence of LRRK2 inhibition (e.g., altered autophagy).Investigate potential indirect mechanisms. For example, if autophagy is suspected, use autophagy inhibitors or activators to see how they affect the phenotype.
Variability in results between experiments. Inconsistent cell culture conditions: Cell passage number, confluency, and serum starvation can all affect signaling pathways.Standardize cell culture protocols and ensure consistency between experiments.
Inhibitor preparation and storage: Improper handling can lead to loss of potency.Prepare fresh stock solutions of the inhibitor and store them appropriately according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize the kinase selectivity and potency of LRRK2-IN-1.

Table 1: LRRK2-IN-1 Potency against Wild-Type and Mutant LRRK2

LRRK2 VariantIC50 (nM)
Wild-Type13
G2019S6
A2016T2450
G2019S + A2016T3080
Data from reference[2]

Table 2: Off-Target Kinase Profile of LRRK2-IN-1 (KINOMEscan)

Off-Target Kinase% of Control @ 10 µM
DCLK1<10
DCLK2<10
DCLK3<10
MAPK7 (ERK5)<10
MINK1<10
TNK1<10
PLK4<10
AURKB<10
CHEK2<10
MKNK2<10
MYLK<10
NUAK1<10
A lower percentage of control indicates stronger inhibition. Data from reference[1]

Experimental Protocols

Kinase Selectivity Profiling (KINOMEscan)

Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.

Methodology: The KINOMEscan™ assay is a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. The results are reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the inhibitor and the kinase. For Kd determination, the assay is run with multiple concentrations of the test compound.[1]

Cellular Target Engagement (Western Blot for pLRRK2 S935)

Objective: To confirm target engagement in a cellular context by measuring the dephosphorylation of a key LRRK2 biomarker.

Methodology:

  • Cell Treatment: Plate cells and treat with varying concentrations of the LRRK2 inhibitor or DMSO vehicle control for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for pLRRK2 (Ser935) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the pLRRK2 signal to total LRRK2 or a loading control (e.g., GAPDH, β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of the inhibitor to LRRK2 in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the LRRK2 inhibitor or DMSO control.

  • Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are generally stabilized and will have a higher melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble LRRK2 remaining at each temperature by Western blotting or other detection methods.

  • Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

LRRK2_Signaling_Pathway LRRK2_IN_10 Lrrk2-IN-10 LRRK2 LRRK2 LRRK2_IN_10->LRRK2 Inhibition Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases Cellular_Processes Cellular Processes (Vesicular Trafficking) pRab_GTPases->Cellular_Processes Regulation

Caption: this compound inhibits LRRK2 kinase activity, preventing the phosphorylation of Rab GTPases and affecting downstream cellular processes.

Experimental_Workflow_Off_Target cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Conclusion Phenotype Cellular Phenotype Observed with this compound Resistant_Mutant Test in LRRK2[A2016T] Inhibitor-Resistant Cells Phenotype->Resistant_Mutant Structurally_Unrelated Use Structurally Unrelated LRRK2 Inhibitor Phenotype->Structurally_Unrelated Dose_Response Perform Dose-Response Analysis Phenotype->Dose_Response On_Target On-Target Effect Resistant_Mutant->On_Target Phenotype Abolished Off_Target Potential Off-Target Effect Resistant_Mutant->Off_Target Phenotype Persists Structurally_Unrelated->On_Target Same Phenotype Structurally_Unrelated->Off_Target Different Phenotype Dose_Response->On_Target Correlates with IC50 Dose_Response->Off_Target No Correlation

References

Minimizing Lrrk2-IN-10 cytotoxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity associated with LRRK2 inhibitors, with a focus on the well-characterized compound LRRK2-IN-1, in long-term cell culture experiments. The principles and methods described are broadly applicable to other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is LRRK2-IN-1 and how does it work?

Leucine-rich repeat kinase 2 (LRRK2) is a complex protein with both kinase and GTPase functions.[1][2] Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease (PD).[3][4][5][6] These pathogenic mutations often lead to an increase in LRRK2's kinase activity, which is linked to neurotoxicity.[3][6][7][8] LRRK2-IN-1 is a potent, ATP-competitive small molecule inhibitor that targets the kinase activity of both wild-type (WT) LRRK2 and its common pathogenic mutant, G2019S.[9][10] By blocking the kinase function, it is used as a tool compound to study the downstream effects of LRRK2 activity and as a potential therapeutic strategy.

Q2: Why am I observing significant cell death in my long-term cultures treated with LRRK2-IN-1?

LRRK2-IN-1 is known to be cytotoxic and genotoxic, especially in long-term experiments.[11] Several factors can contribute to this:

  • High Concentration: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.

  • Off-Target Inhibition: LRRK2-IN-1 is not entirely selective and can inhibit other kinases, such as MAPK7, which may contribute to toxicity.[10]

  • On-Target Toxicity: Long-term inhibition of LRRK2 itself may interfere with essential cellular processes, as LRRK2 is involved in pathways like autophagy, lysosomal function, and vesicle trafficking.[3][7] In some preclinical models, on-target LRRK2 inhibition has been associated with changes in lung and kidney tissues.[8][12][13][14]

  • Compound Stability and Solubility: The compound may precipitate out of the culture medium over time, leading to inconsistent concentrations and potential toxic aggregates.[15]

  • Solvent Toxicity: High concentrations of the solvent (typically DMSO) can be toxic to cells.

Q3: What are the recommended working concentrations for LRRK2-IN-1?

The effective concentration can vary significantly between cell lines and experimental goals.

  • Biochemical Assays: The IC₅₀ (the concentration required to inhibit 50% of enzyme activity) for LRRK2-IN-1 is in the low nanomolar range (13 nM for WT, 6 nM for G2019S).[10]

  • Cell-Based Assays: In cellular assays, higher concentrations are typically needed to achieve target engagement. It is crucial to perform a dose-response curve for your specific cell line, starting from a low nanomolar range up to the low micromolar range (e.g., 10 nM to 5 µM). LRRK2-IN-1 has been shown to induce dose-dependent inhibition of LRRK2 phosphorylation in cells.[10] For cytotoxicity, the IC₅₀ in HepG2 cells was reported to be 49.3 µM, which is substantially higher than its kinase inhibition potency.[10]

Q4: How can I confirm that LRRK2-IN-1 is inhibiting its target in my cells?

Target engagement can be verified by measuring the phosphorylation of LRRK2 or its downstream substrates.

  • LRRK2 Autophosphorylation: Assess the phosphorylation status of LRRK2 at serine residues S910 and S935. LRRK2-IN-1 treatment should lead to a dose-dependent decrease in the phosphorylation of these sites.[10]

  • Rab Protein Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPases, such as Rab10.[7] Measuring the level of phosphorylated Rab10 (pRab10) is a reliable biomarker for LRRK2 kinase activity in cells.

Q5: Are there less cytotoxic alternatives to LRRK2-IN-1?

Yes, several newer and more selective LRRK2 inhibitors have been developed that may exhibit lower toxicity. It is recommended to consult the literature for the most current options. Some alternatives mentioned in research include:

  • GSK2578215A: A highly potent and selective LRRK2 inhibitor with good brain penetration.[7]

  • GNE-7915 and GNE-0877: Brain-penetrant inhibitors used in long-term in vivo studies without observable toxicity on nigrostriatal dopamine neurons.[16]

  • MLi-2: A potent inhibitor used in preclinical studies that has been shown to reduce hyperactive LRRK2 activity back to wild-type levels.[8][14][17]

Troubleshooting Guide: Cell Viability Issues

Problem Potential Cause Recommended Solution
High Cytotoxicity at All Tested Concentrations Compound Insolubility: LRRK2-IN-1 may be precipitating in the culture medium.Prepare fresh stock solutions. Ensure the final solvent concentration is low and consistent across all conditions (typically <0.1% DMSO). Visually inspect media for precipitation. Consider using a different solvent system if recommended by the supplier.[10]
Cell Line Sensitivity: The specific cell line may be highly sensitive to LRRK2 inhibition or off-target effects.Test the inhibitor in a different, well-characterized cell line (e.g., HEK293) to confirm its activity and typical toxic concentration range.
Contaminated Compound: The inhibitor stock may be contaminated or degraded.Purchase a new batch of the compound from a reputable supplier.
Cell Death Increases Dramatically After 24-48 Hours Concentration Too High for Long-Term Culture: The initial effective concentration for short-term assays may be too high for prolonged exposure.Perform a time-course experiment with a range of lower concentrations to find a sub-toxic dose that still provides sufficient LRRK2 inhibition.
Genotoxicity: LRRK2-IN-1 is known to be genotoxic, and the effects of DNA damage can accumulate over time, leading to apoptosis.[11]Consider using a less toxic alternative inhibitor. If LRRK2-IN-1 must be used, try intermittent dosing (e.g., treat for 24h, then replace with fresh media for 24h) if the experimental design allows.
Inconsistent Results Between Experiments Inconsistent Dosing: Variability in pipetting or serial dilutions.Prepare a master mix of the final media containing the inhibitor for each concentration to ensure uniform dispensing across replicate wells.
Cell Passage Number/Health: Cells at high passage numbers or in poor health are more susceptible to stress.Use low-passage, healthy, and actively dividing cells for all experiments.[4] Ensure consistent cell seeding density.
No LRRK2 Inhibition Observed, Only Cytotoxicity Off-Target Toxicity: The observed cell death is likely due to the inhibition of other essential kinases, not LRRK2. LRRK2-IN-1 is known to be less selective than other available compounds.[11]Use a more selective LRRK2 inhibitor (e.g., MLi-2, GNE-7915) to confirm if the phenotype is LRRK2-dependent. Perform a kinase panel screen to identify potential off-targets.
Target Not Expressed: The cell line may not express sufficient levels of LRRK2.Confirm LRRK2 expression in your cell line via Western blot or qPCR.

Quantitative Data Summary

Table 1: LRRK2-IN-1 Inhibitory Activity

TargetIC₅₀ (nM)Assay TypeReference
LRRK2 (G2019S)6Kinase Assay[10]
LRRK2 (WT)13Kinase Assay[10]
MAPK7 (ERK5)160 (EC₅₀)Cellular Assay[10]

Table 2: Cytotoxicity and Genotoxicity of LRRK2-IN-1

Cell LineIC₅₀ (µM)AssayNotesReference
HepG249.3CytotoxicityModerately cytotoxic[10]
Not Specified3.9GenotoxicityIn the absence of S9 metabolic activation[10]
Not Specified15.6GenotoxicityIn the presence of S9 metabolic activation[10]

Table 3: Comparison of Various LRRK2 Inhibitors

CompoundLRRK2 (WT) IC₅₀LRRK2 (G2019S) IC₅₀Key FeaturesReference
LRRK2-IN-1 13 nM6 nMWidely used tool compound; known cytotoxicity and off-target effects.[10]
GSK2578215A ~8 nM~9 nMHighly potent and selective; good brain exposure.[7][11]
GNE-7915 Not specifiedNot specifiedBrain-penetrant; used in long-term in vivo studies without reported toxicity.[16]
CZC-25146 ~1-5 nM~2-7 nMGood selectivity against a panel of 185 kinases; poor BBB penetration.[7][9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methods to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[10]

Materials:

  • Cells of interest

  • LRRK2-IN-1 and vehicle control (DMSO)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 266 mM NH₄OH in DMSO or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of LRRK2-IN-1 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of LRRK2-IN-1 (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Include wells with vehicle (DMSO) only and untreated cells as controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[10]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until dark crystalline precipitates (formazan) are visible in the cells.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on a shaker at a low speed for 5-15 minutes to fully dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Adenylate Kinase (AK) Release Assay for Cytotoxicity

This method measures cytotoxicity by quantifying the release of adenylate kinase from cells with damaged plasma membranes.[18]

Materials:

  • Cells and inhibitor treatment setup as described in Protocol 1.

  • Adenylate Kinase Cytotoxicity Assay Kit (e.g., Abcam ab228557 or similar).[18]

  • Luminometer-compatible 96-well plate (white-walled).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully transfer a specific volume (e.g., 20-100 µL) of the cell culture medium from each well to a new white-walled 96-well plate.[18] Be careful not to disturb the cell layer.

  • Reagent Preparation: Prepare the AK Detection Reagent Working Solution according to the kit manufacturer's instructions.[18]

  • Detection Reaction: Add the AK Detection Reagent Working Solution to each well containing the culture medium sample (e.g., 100 µL).[18]

  • Incubation: Incubate the plate at room temperature for 5-10 minutes.[18]

  • Luminescence Reading: Measure the luminescence using a microplate luminometer.[18]

  • Data Analysis: Higher luminescence corresponds to higher AK release and therefore greater cytotoxicity. Calculate the percentage of cytotoxicity relative to a "maximum lysis" control (cells treated with a lysis buffer provided in the kit).

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Substrates & Effects cluster_inhibitor Pharmacological Intervention PD_Mutations Pathogenic Mutations (e.g., G2019S, R1441C) LRRK2 LRRK2 Kinase PD_Mutations->LRRK2 Increases Kinase Activity Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy/Lysosomal Function LRRK2->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and point of inhibition.

Cytotoxicity_Workflow start Start: Prepare Cells seed Seed Cells in 96-Well Plate start->seed treat Treat with LRRK2-IN-1 (Dose-Response) seed->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, AK Release) incubate->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Analyze Data: Calculate % Viability Determine IC50 read->analyze end End: Report Results analyze->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree start High Cell Death Observed q1 Is cytotoxicity seen at all concentrations? start->q1 a1_yes Check Compound Solubility & Cell Line Sensitivity q1->a1_yes Yes q2 Does death increase significantly over time? q1->q2 No a2_yes Lower Concentration for Long-Term Culture. Consider Genotoxicity. q2->a2_yes Yes q3 Is target inhibition confirmed (e.g., pRab10)? q2->q3 No a3_no Likely Off-Target Toxicity. Use a more selective inhibitor. q3->a3_no No a3_yes On-Target Toxicity. Titrate to lowest effective dose. Consider alternatives. q3->a3_yes Yes

Caption: Troubleshooting decision tree for cytotoxicity.

References

Lrrk2-IN-10 Kinase Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in kinase assays using Lrrk2-IN-10.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing variable IC50 values for this compound in my kinase assays?

Inconsistent IC50 values for this compound can arise from several factors related to assay conditions and the specific reagents used. Variability is a known challenge in assessing LRRK2 kinase activity.

Troubleshooting Guide:

  • ATP Concentration: this compound is an ATP-competitive inhibitor.[1][2] Variations in the ATP concentration in your assay will directly impact the apparent IC50 value. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km for LRRK2, which can differ between wild-type and mutant forms of the enzyme.[3]

  • LRRK2 Construct and Purity: The source, purity, and specific construct of the LRRK2 enzyme can significantly influence inhibitor potency. Different constructs (e.g., full-length vs. truncated, tagged vs. untagged) may exhibit different sensitivities to inhibition.[4] Using highly purified, well-characterized LRRK2 is crucial.

  • Substrate Choice: The substrate used in the assay (e.g., LRRKtide, Rab10, myelin basic protein) can affect the measured IC50 value.[5][6] Ensure you are using a validated and consistent substrate for your LRRK2 variant.

  • Assay Format: Discrepancies can be observed between biochemical assays (using purified components) and cell-based assays.[5] Cellular assays introduce complexities such as membrane permeability, off-target effects, and engagement with endogenous LRRK2.[7]

  • G2019S Mutation Status: this compound is reported to be a potent inhibitor of the G2019S mutant of LRRK2.[8] Its potency against wild-type LRRK2 may differ. Be aware of the LRRK2 variant you are using, as the G2019S mutation can alter kinase activity and inhibitor sensitivity.[3][9]

Quantitative Data Summary: this compound and Related Inhibitors

For comparative purposes, the following table summarizes reported IC50 values for this compound and another common LRRK2 inhibitor, LRRK2-IN-1. Note the differences in potency against wild-type (WT) and the G2019S mutant LRRK2.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound G2019S-LRRK2 (pS935)Cellular11[8]
This compound G2019S-LRRK2 (pS1292)Cellular5.2[8]
LRRK2-IN-1 LRRK2 (WT)Biochemical13[10]
LRRK2-IN-1 LRRK2 (G2019S)Biochemical6[10]
LRRK2-IN-1 LRRK2 (WT)Cellular (TR-FRET)80[10]
LRRK2-IN-1 LRRK2 (G2019S)Cellular (TR-FRET)30[10]
FAQ 2: My this compound results are inconsistent between biochemical and cellular assays. What could be the reason?

Discrepancies between in vitro (biochemical) and in-cellulo (cellular) assays are common when evaluating kinase inhibitors.

Troubleshooting Guide:

  • Cellular Permeability and Efflux: this compound must cross the cell membrane to reach its target. Poor cell permeability or active efflux by transporters can lead to a lower effective intracellular concentration compared to the concentration used in a biochemical assay.

  • Off-Target Effects: In a cellular context, this compound could have off-target effects on other kinases or cellular processes that indirectly influence the LRRK2 signaling pathway, leading to results that differ from a clean biochemical assay.[7]

  • Protein Binding: In cellular assays, the inhibitor can bind to other proteins, reducing its free concentration available to inhibit LRRK2.

  • LRRK2 Complex Formation: In cells, LRRK2 exists in complex with other proteins, which can influence its conformation and accessibility to inhibitors.[6] This is not replicated in typical biochemical assays using purified LRRK2.

Experimental Workflow & Signaling Pathway Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate a typical LRRK2 kinase assay workflow and the LRRK2 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - LRRK2 Enzyme (WT or G2019S) - Kinase Buffer - Substrate (e.g., LRRKtide) - ATP - this compound plate Prepare Assay Plate reagents->plate 1. add_inhibitor Add this compound (serial dilutions) plate->add_inhibitor 2. add_enzyme Add LRRK2 Enzyme add_inhibitor->add_enzyme 3. add_substrate_atp Initiate Reaction: Add Substrate/ATP Mix add_enzyme->add_substrate_atp 4. incubation Incubate at 30°C add_substrate_atp->incubation 5. stop_reaction Stop Reaction incubation->stop_reaction 6. detection Detection Method (e.g., Luminescence, Fluorescence) stop_reaction->detection 7. data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 detection->data_analysis 8.

Caption: A generalized workflow for an in vitro LRRK2 kinase inhibition assay.

lrrk2_pathway cluster_input Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_output Downstream Effects GTP GTP Binding LRRK2_inactive LRRK2 (Inactive) GTP->LRRK2_inactive Dimerization Dimerization Dimerization->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Inactivation Autophosphorylation Autophosphorylation (e.g., pS1292) LRRK2_active->Autophosphorylation Rab_phos Rab GTPase Phosphorylation LRRK2_active->Rab_phos Lrrk2_IN10 This compound Lrrk2_IN10->LRRK2_active Inhibition ATP ATP ATP->LRRK2_active Cellular_phenotypes Cellular Phenotypes: - Vesicular Trafficking - Autophagy Rab_phos->Cellular_phenotypes

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

FAQ 3: How can I be sure that the observed inhibition is specific to LRRK2?

Ensuring the specificity of inhibition is critical for interpreting your results accurately.

Troubleshooting Guide:

  • Use a Kinase-Dead Control: Include a kinase-dead mutant of LRRK2 (e.g., D1994A) in your assay.[4] this compound should not show any effect on the signal generated in the presence of this mutant.

  • Orthogonal Assays: Confirm your findings using a different assay format. For example, if you are using a biochemical assay, validate your results in a cell-based assay that measures the phosphorylation of a known LRRK2 substrate like Rab10.[11]

  • Selectivity Profiling: While extensive kinase profiling may not be feasible in all labs, be aware of the published selectivity profile of this compound and consider potential off-target effects mentioned in the literature. LRRK2-IN-1, a related compound, is known to have some off-target activity.[7]

Detailed Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is a generalized method for assessing LRRK2 kinase activity and inhibition using a radioactive ATP isotope.

Materials:

  • Recombinant LRRK2 (e.g., wild-type or G2019S)

  • Myelin Basic Protein (MBP) as a generic substrate[6]

  • 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • This compound dissolved in DMSO

  • SDS-PAGE loading buffer

  • Polyacrylamide gels and electrophoresis apparatus

  • Phosphorimager screen and scanner

Procedure:

  • Prepare Kinase Reaction Mix: On ice, prepare a master mix containing 10 nM LRRK2 and 0.5 µg/µL MBP in 1x kinase buffer.[4]

  • Add Inhibitor: In individual tubes, add varying concentrations of this compound (or DMSO as a vehicle control).

  • Add Kinase/Substrate Mix: Add the kinase reaction mix to each tube containing the inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP.

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes with gentle shaking.[6]

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Denature the samples by heating and then separate the proteins by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphorimager screen.

  • Analysis: Quantify the radioactive signal corresponding to phosphorylated MBP and LRRK2 autophosphorylation. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Protocol 2: Cell-Based LRRK2 Phosphorylation Assay (TR-FRET)

This protocol outlines a high-throughput method to measure LRRK2 inhibition in a cellular context by monitoring the phosphorylation of a specific serine residue.

Materials:

  • HEK293 cells stably overexpressing tagged LRRK2 (e.g., GFP-LRRK2)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • TR-FRET detection reagents (e.g., antibodies against the tag and a phospho-specific antibody for a site like Ser935)

Procedure:

  • Cell Plating: Plate the HEK293-LRRK2 cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells directly in the wells.

  • Detection: Add the TR-FRET antibody pair to the cell lysates. One antibody recognizes the protein tag (e.g., GFP), and the other recognizes the phosphorylated residue (e.g., pSer935).

  • Incubation: Incubate as per the manufacturer's instructions to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

By carefully considering the factors outlined in this guide and utilizing standardized protocols, researchers can improve the consistency and reliability of their this compound kinase assay results.

References

Improving Lrrk2-IN-10 brain penetrance in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using the LRRK2 kinase inhibitor, Lrrk2-IN-10, in animal studies, with a specific focus on challenges related to its brain penetrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a first-generation "tool" inhibitor that exhibits excellent potency and selectivity for the Leucine-Rich Repeat Kinase 2 (LRRK2).[1] It is used in research to pharmacologically investigate the normal and pathological roles of LRRK2 biology.[1] Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances its kinase activity, are a common genetic cause of both familial and idiopathic Parkinson's disease (PD).[2][3][4] Therefore, inhibiting LRRK2 kinase activity is considered a promising therapeutic strategy for PD.[2][5]

Q2: I am administering this compound to my mouse model, but I don't see any effect on brain targets. Why is this happening?

A common issue with this compound is its limited ability to cross the blood-brain barrier (BBB).[1] Studies have shown that even at high intraperitoneal doses (e.g., 100 mg/kg), this compound fails to significantly inhibit LRRK2 activity in the brain, as measured by the phosphorylation status of its substrates.[3] While it effectively inhibits LRRK2 in peripheral tissues like the kidney, its poor brain penetrance restricts its utility for studying central nervous system (CNS) effects.[1][3]

Q3: Are there alternative LRRK2 inhibitors with better brain penetrance?

Yes, significant efforts in drug discovery have led to the development of several brain-penetrant LRRK2 inhibitors. These compounds are often more suitable for in vivo studies targeting the CNS.

InhibitorBrain Penetrance CharacteristicsNoteworthy Findings
GNE-7915 Metabolically stable and brain-penetrant; reported CSF/plasma unbound ratio = 0.6 in rats.[6]Selectively inhibits LRRK2 kinase activity with an in vivo brain IC50 of 7 nM in mice.[6]
MLi-2 Orally available and brain-penetrant.[5]A highly potent and selective inhibitor, but has been shown to cause morphological changes in the lungs of mice.[5]
HG-10-102-01 Demonstrates brain exposure and can inhibit LRRK2 phosphorylation in the brain at an intraperitoneal dose of 50 mg/kg.[1]An aminopyrimidine-based inhibitor that is relatively insensitive to the A2016T resistance mutation.[1]
JH-II-127 A highly effective and selective brain-penetrant inhibitor derived from GNE-7915.[3]Reduces LRRK2 phosphorylation in the mouse brain following oral treatment at 30 mg/kg.[3]
DNL201 Has progressed to human clinical trials.[3]Shown to inhibit LRRK2 and engage the lysosomal pathway in both single and repeated doses.[3]
PF-06447475 A brain-penetrant LRRK2 kinase inhibitor.[7]Shown to be neuroprotective in a rat model of α-synuclein-induced neurodegeneration.[7]

Q4: What is the general signaling pathway for LRRK2?

LRRK2 is a complex, multi-domain protein that includes both a kinase and a GTPase domain.[3][8] Pathogenic mutations, such as G2019S, lead to hyperactive kinase activity.[8][9] LRRK2 phosphorylates several Rab GTPase proteins, which are key regulators of vesicular trafficking within the cell.[8] This activity is linked to the function of lysosomes, the cell's "garbage disposal" system.[9] Dysregulation of this pathway is thought to contribute to neurodegeneration in Parkinson's disease.

LRRK2_Pathway cluster_0 Cellular Stress / G2019S Mutation stress Cellular Stressors lrrk2 LRRK2 Kinase stress->lrrk2 Increased Kinase Activity mutation G2019S Mutation mutation->lrrk2 Increased Kinase Activity rab Rab GTPases (e.g., Rab10) lrrk2->rab Phosphorylates vesicle Vesicular Trafficking rab->vesicle Regulates lysosome Lysosomal Function vesicle->lysosome Affects neurodegen Neurodegeneration lysosome->neurodegen Dysfunction Leads to

Caption: LRRK2 signaling pathway.

Troubleshooting Guide: Low Brain Penetrance

This guide addresses common problems and solutions for researchers observing poor efficacy of this compound in CNS-related animal experiments.

Problem 1: No observable target engagement in brain tissue.

  • Likely Cause: Insufficient concentration of this compound crossing the blood-brain barrier (BBB). The BBB employs several mechanisms to limit drug entry, including tight junctions between endothelial cells and the presence of active efflux transporters.[10] Small molecules can be actively pumped out of the brain by transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp).[10][11]

  • Solutions:

    • Switch to a Brain-Penetrant Inhibitor: The most straightforward solution is to use a validated brain-penetrant LRRK2 inhibitor such as GNE-7915 or JH-II-127 (see FAQ Q3).

    • Modify Formulation: While more complex, encapsulating this compound in nanoparticles or liposomes can sometimes improve BBB penetration.[12][13] These nanocarriers can protect the drug and facilitate its transport across the endothelial cell layer.[14]

    • Change Administration Route: Intranasal administration can deliver drugs directly to the brain, bypassing the BBB via olfactory and trigeminal nerve pathways.[12][15] This is an advanced technique that requires significant protocol development.

BBB_Factors cluster_bbb compound This compound (in Bloodstream) bbb Blood-Brain Barrier (BBB) compound->bbb Attempts to Cross brain Brain Parenchyma (Target Site) bbb->brain Limited Penetration tj Tight Junctions efflux Efflux Pumps (P-gp, Bcrp) efflux->compound Pumps drug out PK_Workflow start Dose Animal Cohort (Inhibitor & Vehicle) collect Collect Blood & Brain (Multiple Time Points) start->collect process Process Samples (Plasma Extraction, Brain Homogenization) collect->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Concentrations (ng/mL plasma, ng/g brain) analyze->calculate ratio Determine B/P Ratio calculate->ratio end Assess Brain Penetrance ratio->end

References

Technical Support Center: Reliable Western Blotting of LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucine-rich repeat kinase 2 (LRRK2) Western blotting. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results for LRRK2 detection.

A common point of clarification is the nature of Lrrk2-IN-10. It is important to note that This compound is not an antibody . It is a potent and selective kinase inhibitor of the G2019S mutant of LRRK2 and is used in research to study the effects of inhibiting LRRK2's kinase activity.[1] Therefore, this guide will focus on antibody selection and protocols for detecting the LRRK2 protein itself, which is often studied in conjunction with inhibitors like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of LRRK2 in a Western blot?

A1: LRRK2 is a large protein, and its predicted molecular weight is approximately 286 kDa.[2] It is crucial to use low-percentage acrylamide gels (e.g., 6-8%) or gradient gels (e.g., 4-12%) for adequate resolution and transfer of such a high molecular weight protein.[3]

Q2: Which type of membrane is recommended for LRRK2 Western blotting?

A2: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. However, PVDF is often preferred for its higher binding capacity and mechanical strength, which can be advantageous for large proteins like LRRK2. Ensure proper membrane activation if using PVDF.

Q3: I see multiple bands in my LRRK2 Western blot. What could be the cause?

A3: Multiple bands can be due to several factors:

  • Degradation products: LRRK2 is susceptible to degradation. Using fresh lysates and appropriate protease inhibitors is critical. Some antibodies may detect these degradation products.

  • Post-translational modifications: LRRK2 undergoes phosphorylation and ubiquitination, which can lead to shifts in band size or the appearance of multiple bands.[4]

  • Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimizing antibody concentrations and blocking conditions can help minimize this.[5]

Q4: How can I confirm the specificity of my LRRK2 antibody?

A4: Antibody specificity can be confirmed using several methods:

  • Knockout (KO) validated antibodies: Use an antibody that has been validated in LRRK2 knockout cells or tissues to ensure the signal is absent in the KO sample.[6]

  • Peptide competition: Pre-incubate the antibody with the immunizing peptide to block specific binding. The band corresponding to LRRK2 should disappear.

  • Use of multiple antibodies: Confirm your results with a second LRRK2 antibody that targets a different epitope.

Q5: What are some recommended commercially available LRRK2 antibodies?

A5: Several vendors offer well-validated LRRK2 antibodies. It is recommended to choose one that has been cited in publications and validated for your specific application. Some examples include:

  • Abcam: Anti-LRRK2 antibody [MJFF2 (c41-2)] (ab133474) is a recombinant rabbit monoclonal antibody.

  • Novus Biologicals: LRRK2 Antibody (S138-6) is a mouse monoclonal antibody.[7] They also offer a knockout-validated rabbit polyclonal antibody (NB300-268).

  • Cell Signaling Technology: LRRK2 Antibody #5559 is a polyclonal antibody.[6]

Troubleshooting Guide

This section addresses common issues encountered during LRRK2 Western blotting.

Problem Possible Cause Solution
Weak or No Signal Inefficient protein transfer of the large LRRK2 protein.Optimize transfer conditions. Consider an overnight transfer at a low constant voltage (e.g., 30-40V) at 4°C.[3] Adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of high molecular weight proteins.[8]
Low abundance of LRRK2 in the sample.Increase the amount of protein loaded onto the gel. For tissue lysates, 40-75µg may be necessary.[9]
Inactive primary or secondary antibody.Ensure antibodies have been stored correctly and are within their expiration date. Perform a dot blot to check antibody activity.[8]
Insufficient antibody concentration or incubation time.Increase the primary antibody concentration or extend the incubation period (e.g., overnight at 4°C).[3][8]
High Background Inadequate blocking.Block for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST.[5][8]
Antibody concentration is too high.Titrate the primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[3]
Insufficient washing.Increase the number and duration of wash steps after primary and secondary antibody incubations.[5]
Non-specific Bands Primary antibody is not specific enough.Use a highly specific monoclonal or knockout-validated antibody.
Protein overloading.Reduce the amount of protein loaded on the gel to minimize non-specific interactions.[5]

Experimental Protocols

Detailed Western Blotting Protocol for LRRK2

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Sample Preparation:

    • Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Prepare lysates by adding 4X NuPAGE LDS sample buffer and a reducing agent (e.g., β-mercaptoethanol). For some applications, non-reducing conditions may be required.[9]

    • Heat samples at 70-95°C for 10 minutes.[9]

  • Gel Electrophoresis:

    • Load 40-75 µg of protein lysate per well onto a 4-12% Bis-Tris or Tris-Acetate polyacrylamide gel.[9]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

    • Perform a wet transfer at 35V overnight at 4°C or a semi-dry transfer according to the manufacturer's instructions, optimized for high molecular weight proteins.[3]

    • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[3]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary LRRK2 antibody at the recommended dilution (e.g., 1:1000) in the blocking buffer overnight at 4°C with gentle agitation.[3][7]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody at the appropriate dilution (e.g., 1:5000) in blocking buffer for 1 hour at room temperature.[7]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.[9]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase activity, implicated in various cellular processes.[10][11] Mutations in LRRK2 are a major genetic cause of Parkinson's disease.[12][13] The diagram below illustrates a simplified overview of the LRRK2 signaling pathway, highlighting its interaction with Rab GTPases, a key substrate, and its involvement in cellular processes like vesicular trafficking and autophagy.[11][14]

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Kinase_Activity Increased Kinase Activity LRRK2->Kinase_Activity Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function PD_Mutations Parkinson's Disease Mutations (e.g., G2019S) PD_Mutations->LRRK2 activate PD_Mutations->Kinase_Activity lead to Lrrk2_IN_10 This compound Lrrk2_IN_10->LRRK2 inhibit

Caption: Simplified LRRK2 signaling pathway.

Experimental Workflow for LRRK2 Western Blotting

The following diagram outlines the key steps for a successful LRRK2 Western blotting experiment.

WB_Workflow start Start sample_prep 1. Sample Preparation (Lysis with inhibitors) start->sample_prep quantification 2. Protein Quantification (BCA Assay) sample_prep->quantification electrophoresis 3. SDS-PAGE (Low % or gradient gel) quantification->electrophoresis transfer 4. Protein Transfer (PVDF, overnight at 4°C) electrophoresis->transfer blocking 5. Blocking (5% Milk or BSA in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-LRRK2, overnight at 4°C) blocking->primary_ab washing1 7. Washing (3x with TBST) primary_ab->washing1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) washing1->secondary_ab washing2 9. Washing (3x with TBST) secondary_ab->washing2 detection 10. Detection (ECL Substrate) washing2->detection analysis 11. Data Analysis detection->analysis end End analysis->end

Caption: Standard workflow for LRRK2 Western blotting.

References

Validation & Comparative

A Head-to-Head Battle of LRRK2 Inhibitors: GNE-7915 vs. Lrrk2-IN-10 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neurodegenerative Disease Drug Discovery

The leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the fight against Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is a key focus for researchers. This guide provides a detailed comparison of the in vivo efficacy of two prominent LRRK2 inhibitors: GNE-7915 and Lrrk2-IN-10. While extensive preclinical data is available for GNE-7915, in vivo efficacy studies for this compound are less prevalent in publicly available literature, a key consideration for researchers selecting a tool compound.

At a Glance: Key In Vivo Efficacy and Pharmacokinetic Parameters

To facilitate a direct comparison, the following tables summarize the available quantitative data for GNE-7915 and this compound.

Table 1: In Vivo Efficacy Comparison

ParameterGNE-7915This compound
Animal Model LRRK2 R1441G mutant miceData not available
Dosing Regimen 100 mg/kg, subcutaneous, twice weekly for 18 weeksData not available
Key Efficacy Readout Reduced striatal α-synuclein oligomers and cortical pSer129-α-synuclein levels[1][2][3]Data not available
Target Engagement Inhibition of LRRK2 hyperactivity in brain and lung to wild-type levels[1][2]Data not available

Table 2: Pharmacokinetic Profile Comparison

ParameterGNE-7915This compound
Species MouseData not available
Dose & Route 100 mg/kg, single subcutaneous injectionData not available
Peak Plasma Concentration (Cmax) ~3980 ng/mL (at 1 hour)[2]Data not available
Brain Penetrance Yes, brain concentrations reached a peak at 1 hour and gradually decreased over 24 hours[2][3]Described as brain penetrant[4]
Brain to Plasma Ratio Data not availableData not available

Table 3: In Vitro Potency

ParameterGNE-7915This compound
Target LRRK2G2019S-LRRK2
IC50 9 nM11 nM (pS935), 5.2 nM (pS1292)[4]

Delving Deeper: Experimental Methodologies

Understanding the experimental context is crucial for interpreting efficacy data. Below are the detailed protocols for the key in vivo studies cited.

GNE-7915: Long-Term Efficacy Study in a Parkinson's Disease Mouse Model[1][2][3]
  • Animal Model: 14-month-old LRRK2 R1441G mutant mice.

  • Drug Formulation and Administration: GNE-7915 was dissolved in a vehicle solution and administered subcutaneously at a dose of 100 mg/kg.

  • Dosing Regimen: Mice were injected twice weekly for a total of 18 weeks.

  • Efficacy Assessment:

    • Immunohistochemistry: Brain sections were stained for pSer129-α-synuclein to assess pathological α-synuclein.

    • Biochemical Analysis: Striatal tissue was analyzed for α-synuclein oligomer levels.

    • Target Engagement: Phosphorylation of LRRK2 substrates such as Rab10 (pThr73) and Rab12 (pSer106) was measured in brain and lung tissue to confirm LRRK2 kinase inhibition.

  • Pharmacokinetic Analysis:

    • A separate cohort of wild-type mice received a single subcutaneous injection of 100 mg/kg GNE-7915.

    • Blood and brain samples were collected at various time points (e.g., 1, 6, and 24 hours) post-injection.

    • GNE-7915 concentrations in serum and brain homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound: In Vivo Studies

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams were generated using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) GDP GDP LRRK2_active->GDP GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation GTP GTP GTP->LRRK2_inactive GTP Binding Rab29 Rab29 Rab29->LRRK2_inactive Recruitment to Golgi pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Altered Autophagy Autophagy pRab_GTPases->Autophagy Dysregulation Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Disruption LRRK2_inhibitor LRRK2 Inhibitor (GNE-7915, this compound) LRRK2_inhibitor->LRRK2_active Inhibition

LRRK2 Signaling Pathway and Point of Inhibition.

In_Vivo_Efficacy_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., LRRK2 mutant mouse) Compound_Formulation Formulate Inhibitor (GNE-7915 or this compound) Dosing Administer Inhibitor (e.g., subcutaneous injection) Compound_Formulation->Dosing Monitoring Monitor Animal Health and Behavior Dosing->Monitoring Tissue_Collection Collect Brain and Peripheral Tissues Monitoring->Tissue_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for pRab10) Tissue_Collection->PD_Analysis Efficacy_Assessment Efficacy Assessment (e.g., Immunohistochemistry for α-synuclein) Tissue_Collection->Efficacy_Assessment

General Experimental Workflow for In Vivo Testing.

Conclusion

This guide highlights the robust in vivo dataset supporting the efficacy of GNE-7915 as a potent and brain-penetrant LRRK2 inhibitor capable of mitigating Parkinson's disease-related pathology in a relevant animal model. In contrast, while this compound shows promise based on its in vitro potency, a clear gap exists in the publicly available literature regarding its in vivo efficacy. For researchers and drug development professionals, GNE-7915 currently stands as a more thoroughly characterized tool for in vivo studies targeting LRRK2. Further publication of in vivo data for this compound is necessary to enable a more direct and comprehensive comparison of these two LRRK2 inhibitors.

References

A Comparative Guide to the Kinase Selectivity of Lrrk2-IN-10 and GSK2578215A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent LRRK2 inhibitors, Lrrk2-IN-10 and GSK2578215A. The information presented is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies on Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.

Executive Summary

Data Presentation

On-Target Potency

The following table summarizes the reported inhibitory potency (IC50) of this compound and GSK2578215A against LRRK2 and its common pathogenic mutant, G2019S.

CompoundTargetIC50 (nM)Assay Type
This compound G2019S-LRRK2 (pS935)11[1][2]Cellular Assay
G2019S-LRRK2 (pS1292)5.2[1][2]Cellular Assay
GSK2578215A LRRK2 (Wild-Type)10.9[3][4][5]Biochemical Assay
LRRK2 (G2019S)8.9[3][4][5]Biochemical Assay
Off-Target Selectivity Profile

GSK2578215A has been profiled against a large panel of kinases, demonstrating a high degree of selectivity. In a screen of 449 kinases, only three were inhibited by more than 90% at a concentration of 1 µM[6].

GSK2578215A Off-Target Hits (>50% inhibition at 10 µM) [3]

Off-Target Kinase% Inhibition @ 10 µM
smMLCK>50%
ALKScore <10 in KINOMEscan
FLT3 (D835Y)Score <10 in KINOMEscan

Note: A comprehensive, publicly available off-target kinase selectivity profile for this compound was not identified during the literature search for this guide.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the provided data. Below are generalized protocols for commonly used kinase selectivity assays.

KINOMEscan™ Assay Protocol (General)

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.

  • Assay Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the attached DNA tag. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Procedure:

    • Kinases are produced as fusions with a DNA tag.

    • The test compound is incubated at a specified concentration (e.g., 10 µM) with the tagged kinase and the immobilized ligand in a multi-well plate.

    • After reaching equilibrium, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is measured by qPCR.

    • Results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase.

LanthaScreen™ Kinase Binding Assay Protocol (General)

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Assay Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a terbium (Tb) or europium (Eu) chelate, which serves as the FRET donor. The tracer is labeled with a fluorescent acceptor (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • A solution of the kinase labeled with the FRET donor is prepared.

    • The test compound is serially diluted and added to the assay plate.

    • The kinase solution is added to the wells containing the test compound.

    • The fluorescently labeled tracer is added to initiate the binding reaction.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission is calculated to determine the degree of tracer displacement.

    • IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration.

Mandatory Visualization

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease. The following diagram illustrates a simplified overview of some key upstream regulators and downstream substrates of LRRK2.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 recruits to Golgi VPS35 VPS35 VPS35->LRRK2 interacts with PKA PKA PKA->LRRK2 phosphorylates Rab10 Rab10 LRRK2->Rab10 phosphorylates Rab8A Rab8A LRRK2->Rab8A phosphorylates EndophilinA Endophilin A LRRK2->EndophilinA phosphorylates MAPK_pathway MAPK Pathway LRRK2->MAPK_pathway modulates Autophagy Autophagy Modulation LRRK2->Autophagy regulates Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton influences

Caption: Simplified LRRK2 signaling pathway showing key regulators and substrates.

Experimental Workflow for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. The following diagram outlines a typical workflow for assessing kinase inhibitor selectivity.

Kinase_Selectivity_Workflow start Test Compound primary_assay Primary Biochemical Assay (e.g., LRRK2 IC50) start->primary_assay broad_screen Broad Kinase Panel Screen (e.g., KINOMEscan™) primary_assay->broad_screen Potent Hits hit_validation Hit Validation (Dose-Response Assays) broad_screen->hit_validation Identified Off-Targets cellular_assay Cellular Target Engagement & Off-Target Assays hit_validation->cellular_assay selectivity_profile Selectivity Profile cellular_assay->selectivity_profile

References

Comparative Efficacy of LRRK2 Kinase Inhibitors in G2019S LRRK2 Knock-in Models: A Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Lrrk2-IN-10 and other prominent LRRK2 kinase inhibitors validated in G2019S LRRK2 knock-in mouse models. The G2019S mutation is the most common genetic cause of Parkinson's disease (PD), leading to increased LRRK2 kinase activity.[1][2][3] Knock-in (KI) models, which express the mutant gene under its natural promoter, are valuable tools for studying the physiological effects of the mutation and evaluating the efficacy of targeted therapeutics without the artifacts of overexpression.[4]

This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on inhibitor performance based on available experimental data.

LRRK2 Inhibitor Profiles and In Vitro Potency

Several small molecule inhibitors have been developed to target the enhanced kinase activity of the G2019S LRRK2 mutant. This compound is highlighted as a potent, mutation-selective, and brain-penetrant inhibitor.[5] Its performance is compared here with other well-characterized inhibitors such as LRRK2-IN-1, MLi-2, and PF-06447475.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound G2019S-LRRK2 (pS935)11Cellular[5]
This compound G2019S-LRRK2 (pS1292)5.2Cellular[5]
LRRK2-IN-1 LRRK2 (Wild-Type)13Biochemical[6]
LRRK2-IN-1 G2019S-LRRK26Biochemical[6]
MLi-2 LRRK2 (Wild-Type)0.76BiochemicalFell et al., 2015
PF-06447475 LRRK2 (Wild-Type)3BiochemicalHenderson et al., 2015

In Vivo Validation in G2019S LRRK2 Knock-in Models

The primary measure of an inhibitor's efficacy in vivo is its ability to engage the LRRK2 target in the brain and periphery, typically assessed by the reduction of LRRK2 autophosphorylation at sites like Ser935 and Ser1292, and phosphorylation of downstream substrates like Rab10.

LRRK2 Signaling and Inhibition Pathway

The following diagram illustrates the core LRRK2 signaling pathway, the impact of the G2019S mutation, and the points of intervention by kinase inhibitors and measurement of key biomarkers.

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Effects LRRK2_WT LRRK2 (WT) pLRRK2 pLRRK2 (S1292) (Autophosphorylation) LRRK2_WT->pLRRK2 LRRK2_G2019S LRRK2 (G2019S) LRRK2_G2019S->pLRRK2 Rab10 Rab10 LRRK2_G2019S->Rab10 G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_G2019S Increases Kinase Activity pRab10 pRab10 (T73) Rab10->pRab10 Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Inhibitor LRRK2 Kinase Inhibitors (e.g., this compound, MLi-2) Inhibitor->LRRK2_G2019S Inhibits

Simplified LRRK2 signaling pathway and points of inhibitor action.
Comparative In Vivo Efficacy

Studies in G2019S KI mice demonstrate that various inhibitors can effectively reduce LRRK2 kinase activity. Notably, the G2019S mutation may impart a degree of resilience to inhibition compared to wild-type LRRK2, requiring higher inhibitor concentrations for full effect.[7]

InhibitorModelDose / RouteDurationKey FindingsReference
Lrrk2-IN-1 G2019S-LRRK2 Transgenic Mice2.5 mg/kg (MPTP model)Not specifiedRescued motor deficits and reduced dopaminergic cell death.[8][9]
MLi-2 G2019S-LRRK2 KI MiceIn-diet (targeting IC50 and IC90)3-6 monthsReversed the enhanced progression of tau pathology seen in G2019S mice.[10]
MLi-2 G2019S-LRRK2 KI MiceIn-diet3 daysHigher concentrations needed to fully reduce G2019S-LRRK2 activity compared to WT.[7]
Nov-LRRK2-11 G2019S-LRRK2 KI Mice10 mg/kg, i.p.AcuteReversed hyperkinetic phenotype; reduced pS935 in striatum and cortex.[1]
H-1152 G2019S-LRRK2 KI Mice1 mg/kg, i.p.AcuteReversed hyperkinetic phenotype; reduced pS935 in striatum only.[1]
PF-06447475 G2019S-LRRK2 Transgenic RatsIn-diet4 weeksProvided neuroprotection against α-synuclein-induced neurodegeneration.[11]

Note: Data are compiled from different studies and may not be directly comparable due to variations in experimental design.

Experimental Protocols

Detailed and consistent methodologies are crucial for the validation of inhibitor effects. Below are representative protocols derived from studies using G2019S LRRK2 models.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating a novel LRRK2 inhibitor in a G2019S knock-in mouse model.

Experimental_Workflow Start Select G2019S LRRK2 Knock-in Mice Dosing Administer Inhibitor (e.g., this compound) vs. Vehicle Start->Dosing Behavior Behavioral Testing (e.g., Rotarod, Open Field) Dosing->Behavior Sacrifice Tissue Collection (Brain, Kidney, Lung) Behavior->Sacrifice Biochem Biochemical Analysis (Western Blot, ELISA) Sacrifice->Biochem Histo Histological Analysis (Immunohistochemistry) Sacrifice->Histo Analysis Data Analysis and Quantification Biochem->Analysis Histo->Analysis Conclusion Determine In Vivo Efficacy and Target Engagement Analysis->Conclusion

Typical workflow for in vivo testing of LRRK2 inhibitors.
Animal Models

  • Strain: G2019S LRRK2 Knock-in mice (e.g., Taconic #13940, JAX #030961) on a C57BL/6 background.[12][13]

  • Genotyping: Confirmed by PCR to identify wild-type, heterozygous, and homozygous animals.

  • Age: Age-matched cohorts are used, often ranging from 3 to 19 months, as some phenotypes are age-dependent.[1][13]

  • Controls: Wild-type littermates serve as essential controls.

Inhibitor Administration
  • Formulation: Inhibitors are typically dissolved in a vehicle such as DMSO and then diluted in saline or formulated in chow for chronic studies.

  • Route of Administration: Intraperitoneal (i.p.) injection for acute studies or formulated in diet for chronic administration.[1][10]

  • Dosing Regimen: Doses are determined based on prior pharmacokinetic and in vitro potency data. For example, Nov-LRRK2-11 was administered at 10 mg/kg, while MLi-2 was provided in-diet to achieve estimated IC50 or IC90 target engagement.[1][10]

Target Engagement and Biomarker Analysis
  • Tissue Preparation: Following euthanasia, brains are rapidly dissected. The striatum and cortex are common regions of interest. Peripheral tissues like kidney and lung, which have high LRRK2 expression, are also collected.

  • Western Blotting: Lysates are prepared and separated by SDS-PAGE.

    • Primary Antibodies: Rabbit anti-pS935-LRRK2, rabbit anti-pS1292-LRRK2, rabbit anti-pT73-Rab10, mouse anti-total LRRK2, and a loading control (e.g., anti-β-actin).

    • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection.

    • Quantification: Band intensities are measured using densitometry software and normalized to total protein and/or the loading control.

Behavioral Analysis
  • Rotarod Test: To assess motor coordination and balance, mice are placed on an accelerating rotating rod, and the latency to fall is recorded.[9]

  • Open Field Test: To measure general locomotor activity and anxiety-like behavior, parameters such as total distance traveled and time spent in the center versus the periphery of an arena are recorded.[1]

Logical Framework for Validation

The validation of a LRRK2 inhibitor's effect in a G2019S KI model follows a logical progression from confirming target engagement to observing a functional or pathological outcome.

Validation_Logic Hypothesis Hypothesis: This compound will reverse G2019S-driven phenotypes. Target_Engagement Step 1: Confirm Target Engagement (Reduced pLRRK2 / pRab10 in CNS) Hypothesis->Target_Engagement Cellular_Outcome Step 2: Assess Cellular Outcome (e.g., Normalization of vesicular trafficking, reduced pathology) Target_Engagement->Cellular_Outcome leads to Behavioral_Outcome Step 3: Measure Functional Outcome (e.g., Reversal of motor deficits) Cellular_Outcome->Behavioral_Outcome results in Validation Conclusion: Inhibitor effect is validated. Behavioral_Outcome->Validation

Logical flow for validating inhibitor efficacy in G2019S models.

Conclusion

This compound shows high potency against the G2019S LRRK2 kinase in cellular assays.[5] Validation studies in G2019S LRRK2 knock-in models are essential to confirm its in vivo efficacy. Based on comparative data from other inhibitors like MLi-2 and LRRK2-IN-1, the key validation endpoints are the reduction of LRRK2 autophosphorylation and Rab10 phosphorylation in the brain, coupled with the reversal of any age-dependent motor or neuropathological phenotypes.[1][9][10] G2019S knock-in mice provide a robust, physiologically relevant platform for these evaluations, serving as a critical step in the preclinical development of LRRK2-targeted therapies for Parkinson's disease.

References

Lrrk2-IN-10: A Comparative Guide for Type II Kinase Inhibitors Targeting LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lrrk2-IN-10 with other type II kinase inhibitors targeting Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in Parkinson's disease. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.

Introduction to LRRK2 and Type II Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease. The most common mutation, G2019S, leads to hyperactive kinase activity, making LRRK2 a prime therapeutic target.

Kinase inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. In contrast, type II inhibitors bind to an inactive "DFG-out" conformation, where the DFG motif of the activation loop is flipped. This often results in higher selectivity as the inactive conformation is generally more distinct among different kinases. This compound is a potent, mutation-selective, and brain-penetrant inhibitor that specifically targets the G2019S mutant of LRRK2.

Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the biochemical potency of this compound and other notable type I and type II LRRK2 inhibitors.

Table 1: Biochemical Potency (IC50) of LRRK2 Inhibitors

InhibitorTypeLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Reference
This compound Type II Data Not Available 11 (pS935), 5.2 (pS1292) [1]
GZD-824Type II1780
RebastinibType II192737
PonatinibType II100400
MLi-2Type I~1~0.5
GNE-7915Type I9Not specified[2][3][4]
PF-06447475Type I311[5][6]
LRRK2-IN-1Type I136[7]

Note: The IC50 values for this compound are reported from cellular assays measuring phosphorylation of specific sites, which may differ from direct biochemical IC50 values.

LRRK2 Signaling Pathway

The LRRK2 signaling pathway is complex and not yet fully elucidated. However, it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A simplified representation of the LRRK2 signaling pathway is shown below.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action LRRK2_dimer LRRK2 Dimerization GTP_binding GTP Binding to ROC Domain LRRK2_dimer->GTP_binding promotes LRRK2_active Active LRRK2 Kinase GTP_binding->LRRK2_active activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2_active->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2_active->Cytoskeleton Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking TypeII_Inhibitor Type II Inhibitors (e.g., this compound) TypeII_Inhibitor->LRRK2_active inhibit

Caption: Simplified LRRK2 signaling pathway and point of intervention for Type II inhibitors.

Experimental Methodologies

Detailed protocols for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Experimental Workflow:

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - Kinase Buffer - Substrate (e.g., LRRKtide) - ATP - Inhibitor Dilutions Start->Prepare_Reagents Assay_Plate Add to 384-well plate: 1. Inhibitor or DMSO (1 µL) 2. LRRK2 Enzyme (2 µL) 3. Substrate/ATP Mix (2 µL) Prepare_Reagents->Assay_Plate Incubate_1 Incubate at RT for 60-120 min Assay_Plate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (5 µL) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent (10 µL) Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT for 30 min Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay using ADP-Glo™ technology.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of LRRK2 enzyme in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a substrate/ATP mix containing the LRRK2 substrate (e.g., LRRKtide) and ATP at the desired concentrations in kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of inhibitor dilution or DMSO (for control).

    • Add 2 µL of the LRRK2 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of LRRK2 kinase activity in a cellular context by detecting the phosphorylation status of LRRK2 at serine 935 (pSer935), a marker of LRRK2 kinase activity.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) and transfect with a construct expressing LRRK2 (wild-type or mutant).

    • Allow cells to grow for 24-48 hours.

    • Treat the cells with various concentrations of the LRRK2 inhibitor or DMSO for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for pSer935-LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • For a loading control, re-probe the membrane with an antibody against total LRRK2 or a housekeeping protein (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for pSer935-LRRK2 and the loading control.

    • Normalize the pSer935-LRRK2 signal to the loading control.

    • Calculate the percentage of inhibition of LRRK2 phosphorylation for each inhibitor concentration relative to the DMSO control.

Conclusion

This compound is a potent and selective inhibitor of the G2019S mutant of LRRK2. Its brain-penetrant nature makes it a valuable tool for in vivo studies. When compared to other type II inhibitors such as GZD-824, Rebastinib, and Ponatinib, this compound demonstrates a clear preference for the mutant form of the enzyme. However, the lack of publicly available data on its potency against wild-type LRRK2 makes a complete selectivity profile assessment challenging. For researchers focusing on the G2019S mutation, this compound represents a highly specific tool. For studies requiring potent inhibition of both wild-type and mutant LRRK2, type I inhibitors like MLi-2 or PF-06447475 may be more suitable alternatives. The choice of inhibitor should be guided by the specific research question, the desired selectivity profile, and the experimental system being used. The provided experimental protocols offer a starting point for the characterization and comparison of these and other LRRK2 inhibitors.

References

A Head-to-Head Battle of LRRK2 Inhibitors: Lrrk2-IN-10 vs. MLi-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neurodegenerative Disease

The leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the fight against Parkinson's disease. The discovery of potent and selective LRRK2 inhibitors has been a key focus of drug development efforts. This guide provides a detailed, data-driven comparison of two prominent LRRK2 inhibitors, Lrrk2-IN-10 (also known as LRRK2-IN-1) and MLi-2, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Performance Metrics

A summary of the in vitro potency of this compound and MLi-2 against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant is presented below. MLi-2 demonstrates significantly higher potency in biochemical assays.

InhibitorTargetIC50 (nM)Source
This compound LRRK2 (WT)13[1]
LRRK2 (G2019S)6[1][2]
MLi-2 LRRK2 (WT/G2019S)0.76[3][4][5][6][7]

IC50 (half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.

In cellular assays, MLi-2 continues to show superior potency in inhibiting LRRK2 activity, as measured by the dephosphorylation of LRRK2 at serine 935 (pSer935), a key biomarker of LRRK2 kinase inhibition.

InhibitorCellular Assay ReadoutIC50 (nM)Source
This compound Inhibition of LRRK2(G2019S)30[2]
MLi-2 Dephosphorylation of pSer935 LRRK21.4[5][6][7]

Delving Deeper: Experimental Insights

Kinase Selectivity

Both this compound and MLi-2 have been profiled for their selectivity against a broad panel of kinases to assess their specificity for LRRK2.

  • This compound: Has been shown to be a selective inhibitor, with off-target activity observed against a small number of kinases at higher concentrations.[2]

  • MLi-2: Exhibits exceptional selectivity, with greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[3][5][7]

Cellular Activity and In Vivo Studies
  • This compound: Effectively inhibits LRRK2 in cellular models, leading to dephosphorylation of LRRK2 at Ser910 and Ser935.[2] In vivo studies have demonstrated its ability to induce dephosphorylation of LRRK2 in the kidneys of mice.[2]

  • MLi-2: Demonstrates robust target engagement in both central and peripheral tissues in mice following oral administration.[3][4][8] Chronic treatment with MLi-2 has been shown to be well-tolerated and effectively reduces LRRK2 kinase activity in the brain.[9] However, one study in a non-transgenic mouse model of α-synuclein pathology found that LRRK2 inhibition by MLi-2 did not prevent neuron loss or α-synuclein accumulation.[9][10]

Visualizing the Science

To better understand the context of this compound and MLi-2 activity, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for inhibitor characterization.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibitor Action LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active GTP Binding (Guanine Nucleotide Exchange) LRRK2_Active->LRRK2_Inactive GTP Hydrolysis (GTPase Activity) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Kinase Activity GTP GTP GDP GDP pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Inhibitor This compound MLi-2 Inhibitor->LRRK2_Active Inhibition of Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Recombinant_LRRK2 Recombinant LRRK2 (WT & G2019S) Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET, Radioisotopic) Recombinant_LRRK2->Kinase_Assay + Inhibitor + Substrate (e.g., LRRKtide) + ATP IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cell Lines Expressing LRRK2 (e.g., HEK293, SH-SY5Y) Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (pLRRK2, pRab10) Cell_Lysis->Western_Blot Cellular_IC50 Cellular IC50 Determination Western_Blot->Cellular_IC50 Animal_Model Animal Model (e.g., Mouse, Rat) Inhibitor_Administration Inhibitor Administration (e.g., Oral Gavage, Diet) Animal_Model->Inhibitor_Administration Tissue_Collection Tissue Collection (Brain, Kidney, etc.) Inhibitor_Administration->Tissue_Collection Target_Engagement Target Engagement Analysis (Western Blot, Mass Spec) Tissue_Collection->Target_Engagement

Caption: General Experimental Workflow for LRRK2 Inhibitor Characterization.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize LRRK2 inhibitors. Specific details may vary between publications.

In Vitro LRRK2 Kinase Assay (TR-FRET)

Objective: To determine the in vitro potency (IC50) of inhibitors against recombinant LRRK2.

Materials:

  • Recombinant human LRRK2 (WT or G2019S)

  • LRRKtide peptide substrate

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled anti-phospho-LRRKtide antibody)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitors (this compound, MLi-2)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents.

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC50 values from the dose-response curves.

Cellular LRRK2 pSer935 Dephosphorylation Assay (Western Blot)

Objective: To assess the cellular potency of inhibitors by measuring the dephosphorylation of LRRK2 at Ser935.

Materials:

  • HEK293 cells stably overexpressing LRRK2 (WT or G2019S)

  • Cell culture medium and reagents

  • Test inhibitors (this compound, MLi-2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of inhibitor concentrations for a specified time (e.g., 90 minutes).[6]

  • Wash cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize pSer935-LRRK2 levels to total LRRK2 and the loading control.

  • Calculate cellular IC50 values from the dose-response curves.

Conclusion

Both this compound and MLi-2 are valuable research tools for investigating the role of LRRK2 in health and disease. Based on the available data, MLi-2 exhibits substantially greater potency in both biochemical and cellular assays and has been more extensively characterized in vivo. Its high selectivity makes it an excellent choice for studies requiring precise targeting of LRRK2. This compound, while less potent, remains a useful and selective inhibitor for pharmacological interrogation of LRRK2 biology. The choice between these inhibitors will ultimately depend on the specific requirements of the experimental design, including the desired potency, the model system being used, and the need for in vivo application.

References

Comparative Analysis of LRRK2-IN-1 and PF-06447475: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent LRRK2 kinase inhibitors, LRRK2-IN-1 and PF-06447475, reveals distinct profiles in potency, selectivity, and cellular activity. This guide provides a comprehensive comparison to aid researchers in selecting the appropriate tool compound for their studies on Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 an attractive therapeutic target.[1] Small molecule inhibitors are crucial for interrogating LRRK2 biology and assessing its therapeutic potential.[1] This guide presents a comparative analysis of two widely used LRRK2 inhibitors, LRRK2-IN-1 and PF-06447475, focusing on their biochemical and cellular activities, selectivity, and reported experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for LRRK2-IN-1 and PF-06447475 based on available literature.

Table 1: Biochemical Potency against LRRK2

InhibitorLRRK2 VariantIC50 (nM)Assay Conditions
LRRK2-IN-1 Wild-Type13[2][3]GST-LRRK2 (1326-2517), 20 µM Nictide, 100 µM ATP[3]
G2019S6[2][3]GST-LRRK2[G2019S] (1326-2527), 20 µM Nictide, 100 µM ATP[3]
A2016T>1000[3]GST-LRRK2[A2016T] (1326-2517), 20 µM Nictide, 100 µM ATP[3]
PF-06447475 Wild-Type3[4][5][6]Recombinant full-length, GST-tagged LRRK2, LRRKtide substrate, 1 mM ATP[7]
G2019S11[6]Not specified

Table 2: Cellular Activity

InhibitorCell LineAssay ReadoutIC50 (nM)
LRRK2-IN-1 HEK293 (WT-LRRK2)pSer935 LRRK2~100-300
HEK293 (G2019S-LRRK2)pSer935 LRRK2~30-100
U-2 OS (WT-LRRK2-GFP)TR-FRET pSer93580[2]
U-2 OS (G2019S-LRRK2-GFP)TR-FRET pSer93530[2]
PF-06447475 HEK293pSer935 LRRK225[4][6]
Raw264.7 (macrophage)pSer935 LRRK2<10[5][7]

Table 3: Kinase Selectivity

InhibitorSelectivity ProfileNotes
LRRK2-IN-1 High selectivity. Inhibited only 12 out of 442 kinases by more than 90% at 10 µM.[1] Off-targets include DCLK2 (IC50 = 45 nM) and MAPK7 (EC50 = 160 nM).[1][2]Selectivity assessed using KINOMEscan™, Dundee profiling, and KiNativ™.[1]
PF-06447475 Highly selective.[4][6]Minimal inhibition of other kinases reported.[7]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for interpreting the data and designing future studies.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro potency of LRRK2 inhibitors. Specific parameters for LRRK2-IN-1 and PF-06447475 are noted.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 enzyme (e.g., GST-tagged LRRK2 fragments)[3][7]

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)[8]

  • Peptide substrate (e.g., Nictide or LRRKtide)[3][7]

  • [γ-32P]ATP or unlabeled ATP for non-radioactive assays[8][9]

  • Test inhibitors (LRRK2-IN-1, PF-06447475) dissolved in DMSO

  • P81 phosphocellulose paper (for radioactive assays)[8]

  • Scintillation counter or luminescence plate reader (for non-radioactive assays)[8][9]

Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme and kinase buffer.

  • Add varying concentrations of the test inhibitor (e.g., LRRK2-IN-1 or PF-06447475) or DMSO as a vehicle control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • For LRRK2-IN-1: 20 µM Nictide and 100 µM ATP were used.[3]

    • For PF-06447475: LRRKtide and 1 mM ATP were used.[7]

  • Incubate the reaction at 30°C for a specified time (e.g., 15-120 minutes).[8][9]

  • Terminate the reaction. For radioactive assays, this is done by spotting the reaction mixture onto P81 paper and immersing it in phosphoric acid.[8]

  • Quantify the kinase activity. For radioactive assays, this involves washing the P81 paper and measuring the incorporated radioactivity using a scintillation counter.[8] For non-radioactive assays like ADP-Glo™, luminescence is measured.[9]

  • Calculate the IC50 values by plotting the percentage of kinase activity against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay

This protocol describes a common method to assess the ability of inhibitors to block LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935), a marker of target engagement.

Objective: To determine the cellular potency of LRRK2 inhibitors.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293, U-2 OS, Raw264.7)[2][4][5]

  • Cell culture medium and supplements

  • Test inhibitors (LRRK2-IN-1, PF-06447475)

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

  • Western blot or ELISA reagents

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of the test inhibitor or DMSO for a specified duration (e.g., 90 minutes to 24 hours).[4][7]

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of pSer935-LRRK2 and total LRRK2 using Western blotting or ELISA.

  • Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA).

  • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

  • Calculate the IC50 values by plotting the normalized pSer935-LRRK2 levels against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the LRRK2 signaling pathway and the experimental workflow for kinase inhibition assays can provide a clearer understanding of the biological context and the experimental approach.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Cellular Functions Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activation pLRRK2 (Autophosphorylation) pLRRK2 (Autophosphorylation) LRRK2->pLRRK2 (Autophosphorylation) Kinase Activity Rab10 Rab10 pLRRK2 (Autophosphorylation)->Rab10 Phosphorylation pRab10 pRab10 Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking Lysosomal Function Lysosomal Function pRab10->Lysosomal Function Mitochondrial Homeostasis Mitochondrial Homeostasis pRab10->Mitochondrial Homeostasis

Caption: LRRK2 Signaling Pathway.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Incubation Incubate Enzyme + Inhibitor Reagents->Incubation Initiation Add Substrate + ATP Incubation->Initiation Reaction Incubate at 30°C Initiation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Phosphorylation Termination->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Kinase Inhibition Assay Workflow.

Comparative Discussion

Both LRRK2-IN-1 and PF-06447475 are potent inhibitors of LRRK2 kinase activity. Biochemically, PF-06447475 exhibits slightly higher potency against wild-type LRRK2 (IC50 of 3 nM) compared to LRRK2-IN-1 (IC50 of 13 nM).[2][4] For the common G2019S mutant, LRRK2-IN-1 is more potent with an IC50 of 6 nM versus 11 nM for PF-06447475.[2][6] It is important to note that the assay conditions, particularly the ATP concentration, differ between the studies, which can influence the measured IC50 values for these ATP-competitive inhibitors.[3]

In cellular assays, PF-06447475 demonstrates greater potency, with an IC50 of 25 nM in HEK293 cells and less than 10 nM in Raw264.7 macrophages for the inhibition of pSer935 LRRK2.[4][5] LRRK2-IN-1 shows cellular IC50 values in the range of 30-300 nM depending on the cell line and the LRRK2 variant expressed.[2]

A key differentiator for PF-06447475 is its reported brain penetrance and in vivo activity.[4][6] This makes it a more suitable tool for in vivo studies in animal models of Parkinson's disease to investigate the central nervous system effects of LRRK2 inhibition. Conversely, LRRK2-IN-1 has been extensively characterized for its kinase selectivity against a large panel of kinases, providing a well-defined off-target profile which is crucial for attributing observed cellular effects specifically to LRRK2 inhibition.[1]

References

Validating Lrrk2-IN-10 Target Engagement In Vivo: A Comparative Guide to Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview for validating the in vivo target engagement of Lrrk2-IN-10, a potent LRRK2 kinase inhibitor, using established biomarkers. We compare its performance with other widely used LRRK2 inhibitors, MLi-2 and GNE-7915, and provide detailed experimental protocols and data to support your research.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with several kinase inhibitors currently in clinical development.[1] Validating that these inhibitors engage their target in vivo is crucial for advancing these therapies. This is achieved by measuring the modulation of specific biomarkers, primarily the autophosphorylation of LRRK2 at serine 1292 (pS1292) and the phosphorylation of its substrate, Rab10, at threonine 73 (pT73).[2][3]

Comparative Analysis of LRRK2 Inhibitors

This section provides a comparative summary of the in vivo performance of this compound, MLi-2, and GNE-7915 based on their ability to modulate key LRRK2 activity biomarkers. While direct head-to-head in vivo studies are limited, the following tables summarize available data from various preclinical models.

Inhibitor Animal Model Dose Tissue Biomarker Modulation Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
MLi-2 Mouse10 mg/kgBrainpS1292-LRRK2~75% reduction[4]
30 mg/kg/day (in diet)BrainpS935-LRRK2Significant Reduction[4]
Rat10 mg/kgLungpS935-LRRK2Complete dephosphorylation[4]
Non-human primateVariousUrinary ExosomespT73-Rab10Reduced levels[5]
GNE-7915 Mouse (hLRRK2 G2019S)50 mg/kgBrainpLRRK2Nearly complete inhibition[6]
Rat30 mg/kgBrainpT73-Rab10Reduction[5]
Non-human primateOral administrationBrainLRRK2 inhibitionYes[7]

Note: The lack of publicly available in vivo biomarker data for this compound highlights a current knowledge gap. Researchers are encouraged to perform such studies to enable direct comparisons.

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of LRRK2 inhibition and the process of validating target engagement, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Substrate Phosphorylation cluster_2 Inhibitor Action LRRK2 LRRK2 pLRRK2 pLRRK2 (S1292) (Active) LRRK2->pLRRK2 Autophosphorylation Rab10 Rab10 pLRRK2->Rab10 Phosphorylation pRab10 pRab10 (T73) Rab10->pRab10 Downstream\nCellular Processes Downstream Cellular Processes pRab10->Downstream\nCellular Processes Inhibitor This compound MLi-2 GNE-7915 Inhibitor->pLRRK2 Inhibition

Figure 1: LRRK2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Sample Collection & Preparation cluster_2 Biomarker Analysis cluster_3 Data Analysis animal_model Animal Model (e.g., Mouse, Rat) treatment Administer LRRK2 Inhibitor (e.g., this compound) animal_model->treatment tissue_collection Collect Brain Tissue treatment->tissue_collection homogenization Homogenize Tissue in Lysis Buffer tissue_collection->homogenization centrifugation Centrifuge and Collect Supernatant homogenization->centrifugation elisa pLRRK2 (S1292) Sandwich ELISA centrifugation->elisa western_blot pRab10 (T73) Western Blot centrifugation->western_blot quantification Quantify Biomarker Levels elisa->quantification western_blot->quantification comparison Compare Treated vs. Vehicle quantification->comparison

Figure 2: Experimental Workflow for In Vivo Target Engagement Validation.

Experimental Protocols

Detailed methodologies for the key biomarker assays are provided below to ensure reproducibility.

pLRRK2 (S1292) Sandwich ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify pLRRK2 (S1292) in brain tissue lysates. Specific antibody concentrations and incubation times may require optimization.

Materials:

  • Capture Antibody (anti-LRRK2)

  • Detection Antibody (anti-pLRRK2 S1292, often conjugated to biotin)

  • Recombinant LRRK2 standard

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • 96-well microplate

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[8]

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample and Standard Incubation: Prepare serial dilutions of the recombinant LRRK2 standard in Assay Diluent. Add 100 µL of standards and brain tissue lysates to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP (diluted in Assay Diluent) to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of pLRRK2 (S1292) in the samples.

pRab10 (T73) Western Blot

This protocol details the Western blot procedure for detecting pRab10 (T73) in brain tissue lysates.

Materials:

  • Primary antibodies: anti-pRab10 (T73) and anti-total Rab10

  • HRP-conjugated secondary antibody

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL Western Blotting Substrate

Procedure:

  • Brain Tissue Lysis: Homogenize brain tissue in ice-cold RIPA buffer.[9] Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane and run on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pRab10 (T73) primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rab10 or a housekeeping protein like GAPDH.

This guide provides a framework for researchers to design and execute in vivo studies to validate the target engagement of this compound and other LRRK2 inhibitors. The provided data and protocols should facilitate the generation of robust and reproducible results, ultimately contributing to the development of effective therapies for Parkinson's disease.

References

Safety Operating Guide

Navigating the Safe Disposal of Lrrk2-IN-10: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and adhere to all applicable federal, state, and local regulations for chemical waste disposal.

Core Handling and Storage Protocols

Prior to disposal, proper handling and storage of Lrrk2-IN-10 are crucial to minimize risks. The following table summarizes key operational parameters based on data for similar LRRK2 inhibitors.

ParameterGuidelineSource
Storage Temperature Powder: -20°C (long-term), 4°C (short-term); In solvent: -80°C[1]
Handling Precautions Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area with appropriate exhaust.[2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2][3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Practice

Step-by-Step Disposal Procedure

The disposal of this compound, as with many research chemicals, should follow a structured waste management protocol. The following steps provide a general framework for its proper disposal.

  • Waste Identification and Segregation:

    • Characterize the waste. This compound waste may be in solid form (unused compound, contaminated labware) or in a solvent.

    • Segregate the waste into appropriate, clearly labeled containers. Do not mix with incompatible waste streams.

  • Containerization:

    • Use chemically resistant containers with secure lids.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazards (e.g., "Acutely Toxic," "Aquatic Hazard" based on related compounds[3]).

  • Neutralization/Deactivation (If Applicable and Permissible):

    • Currently, there are no standard, published protocols for the chemical neutralization of this compound for disposal. Attempting to neutralize the compound without a validated procedure can be dangerous.

  • Institutional Waste Collection:

    • Store the sealed and labeled waste container in a designated, secure area until it is collected by your institution's EHS personnel.

  • Regulatory Compliance and Documentation:

    • Ensure all disposal activities are documented as required by your institution and local regulations. This may include maintaining a waste log.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Characterize and Segregate Waste (Solid vs. Liquid) A->B C Select Appropriate, Labeled Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated, Secure Waste Accumulation Area E->F G Arrange for Pickup by Institutional EHS F->G H Complete Waste Disposal Documentation G->H I End: Compliant Disposal H->I

Caption: A workflow for the compliant disposal of this compound.

Experimental Protocols Cited

While this document focuses on disposal, the safe handling of this compound is informed by its use in experimental settings. For reference, kinase assays involving similar LRRK2 inhibitors typically involve the following steps:

  • Preparation of Reagents: The inhibitor is dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1]

  • Assay Setup: The kinase reaction is performed in a buffer solution containing the LRRK2 enzyme, a substrate (like a peptide or myelin basic protein), and ATP.[1]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.[1]

  • Detection: The extent of phosphorylation is measured, often using radioisotopes ([γ-32P]ATP) or phosphospecific antibodies.

By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.